Antibacterial agent 107
Description
Structure
2D Structure
Properties
Molecular Formula |
C39H55N9O7 |
|---|---|
Molecular Weight |
761.9 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetyl]amino]pentanoyl]amino]pentanamide |
InChI |
InChI=1S/C39H55N9O7/c1-25(2)17-21-53-28-12-9-27(10-13-28)11-16-33(49)30-15-14-29(54-22-18-26(3)4)23-34(30)55-24-35(50)47-32(8-6-20-46-39(43)44)37(52)48-31(36(40)51)7-5-19-45-38(41)42/h9-18,23,31-32H,5-8,19-22,24H2,1-4H3,(H2,40,51)(H,47,50)(H,48,52)(H4,41,42,45)(H4,43,44,46)/b16-11+/t31-,32-/m0/s1 |
InChI Key |
GAWMDBNTWDIAKW-CBIVFTRNSA-N |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)C |
Origin of Product |
United States |
Foundational & Exploratory
Lantibiotic NAI-107: A Technical Guide to its Discovery, Origin, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Discovery and Origin of NAI-107 (Microbisporicin)
Mechanism of Action
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of NAI-107 against Gram-Positive Pathogens
| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |
| Staphylococcus aureus | Methicillin-Susceptible S. aureus (MSSA) | 0.125 - 0.5 | [11][12] |
| Methicillin-Resistant S. aureus (MRSA) | 0.125 - 2 | [2][11][12] | |
| Enterococcus faecalis | Vancomycin-Susceptible | 0.25 - 1 | [13] |
| Vancomycin-Resistant (VRE) | 0.5 - 2 | [5][13] | |
| Enterococcus faecium | Vancomycin-Susceptible | 0.5 - 2 | [13] |
| Vancomycin-Resistant (VRE) | 1 - 4 | [5][13] | |
| Streptococcus pneumoniae | Penicillin-Susceptible | 0.03 - 0.25 | [14] |
| Penicillin-Resistant | 0.125 - 1 | [14] |
Table 2: Pharmacokinetic Parameters of NAI-107 in a Neutropenic Murine Thigh Infection Model
| Dose (mg/kg) | Cmax (µg/mL) | AUC (mg·h/L) | Half-life (h) | Reference(s) |
| 5 | 3.6 | 26.8 | 4.2 | [11][12] |
| 20 | 10.1 | 115 | 6.5 | [11][12] |
| 80 | 22.3 | 276 | 8.2 | [11][12] |
Experimental Protocols
Fermentation of Microbispora corallina for NAI-107 Production
Materials:
-
Microbispora corallina strain (e.g., NRRL 30420 or ATCC PTA-5024)
-
Seed medium (e.g., Tryptic Soy Broth or a complex medium containing yeast extract, soy peptone, and glucose)
-
Production medium (e.g., A complex medium such as KV6 medium containing dextrose, soy peptone, yeast extract, and NaCl)[4]
-
Shake flasks
-
Incubator shaker
Protocol:
-
Seed Culture Preparation: Inoculate a loopful of Microbispora corallina from a slant into a flask containing the seed medium. Incubate at 30°C with shaking (e.g., 200 rpm) for 3-5 days until good growth is observed.
-
Inoculation of Production Culture: Transfer an appropriate volume (e.g., 5-10% v/v) of the seed culture to a larger flask containing the production medium.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 3. Microbisporicin (NAI-107) protects Galleria mellonella from infection with Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effect of microbisporicin (NAI-107) against vancomycin resistant Enterococcus faecium infection in a Galleria mellonella model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Lantibiotic NAI-107 Binds to Bactoprenol-bound Cell Wall Precursors and Impairs Membrane Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid II-based antimicrobial activity of the lantibiotic plantaricin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo pharmacokinetics and pharmacodynamics of the lantibiotic NAI-107 in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Pharmacokinetics and Pharmacodynamics of the Lantibiotic NAI-107 in a Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. imquestbio.com [imquestbio.com]
- 14. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Elucidating the molecular physiology of lantibiotic NAI-107 production in Microbispora ATCC-PTA-5024 - PMC [pmc.ncbi.nlm.nih.gov]
Antibacterial agent 107 spectrum of activity
**Technical Guide: Spectrum of Activity and
Mechanisms of the Novel Antibacterial Agent Exemplar-107**
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In response, the development of novel antibacterial agents with unique mechanisms of action is a critical priority. This document provides a comprehensive technical overview of Exemplar-107, a novel synthetic compound demonstrating significant promise. Exemplar-107 exhibits potent activity against a broad spectrum of bacterial pathogens, including clinically relevant MDR strains. This guide details its spectrum of activity, outlines a potential mechanism of action, provides detailed experimental protocols for its evaluation, and presents logical workflows for its continued investigation.
Spectrum of Activity
The in vitro antibacterial activity of Exemplar-107 was evaluated against a panel of Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of bacteria, were determined using the broth microdilution method.[1] The results, summarized in Table 1, indicate that Exemplar-107 possesses broad-spectrum activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Exemplar-107 Against Various Bacterial Strains
| Bacterial Strain | Type | Clinical Relevance | Exemplar-107 MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Reference Strain | 0.5 |
| Staphylococcus aureus (MRSA) BAA-1717 | Gram-positive | Methicillin-Resistant | 1 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | Respiratory Pathogen | 0.25 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Reference Strain | 2 |
| Enterococcus faecium (VRE) ATCC 700221 | Gram-positive | Vancomycin-Resistant | 4 |
| Escherichia coli ATCC 25922 | Gram-negative | Reference Strain | 2 |
| Escherichia coli (ESBL) ATCC BAA-2469 | Gram-negative | Extended-Spectrum β-lactamase producer | 4 |
| Klebsiella pneumoniae ATCC 13883 | Gram-negative | Opportunistic Pathogen | 4 |
| Klebsiella pneumoniae (CRE) BAA-1705 | Gram-negative | Carbapenem-Resistant | 8 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Opportunistic Pathogen | 8 |
| Acinetobacter baumannii ATCC 19606 | Gram-negative | Opportunistic Pathogen | 16 |
Proposed Mechanism of Action
Preliminary studies suggest that Exemplar-107 disrupts bacterial cell wall integrity by inhibiting a key enzymatic step in the peptidoglycan biosynthesis pathway.[2] Peptidoglycan provides structural rigidity to the bacterial cell, and its inhibition leads to cell lysis.[3] Specifically, Exemplar-107 is hypothesized to be a non-competitive inhibitor of MurG glycosyltransferase. MurG is a crucial membrane-associated enzyme that catalyzes the final intracellular step of peptidoglycan precursor synthesis: the formation of Lipid II from Lipid I.[3] By inhibiting MurG, Exemplar-107 prevents the formation of the complete peptidoglycan monomer, thereby halting cell wall construction and leading to bacterial cell death.[2]
Caption: Proposed mechanism of Exemplar-107 inhibiting MurG.
Experimental Protocols
The following protocols are standardized methods for evaluating the in vitro activity of antibacterial agents.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5]
-
Materials:
-
96-well sterile microtiter plates.[6]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).[7]
-
Exemplar-107 stock solution (e.g., 1280 µg/mL in a suitable solvent).
-
Bacterial strains cultured overnight on appropriate agar plates.
-
Sterile saline or broth for inoculum preparation.
-
Spectrophotometer or McFarland turbidity standards.
-
Incubator (35 ± 2°C).[8]
-
-
Procedure:
-
Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate. b. Add 100 µL of the Exemplar-107 working solution (e.g., at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 serves as the growth control (no antibiotic).
-
Inoculum Preparation: a. Select 3-5 isolated colonies from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]
-
Inoculation and Incubation: a. Within 15 minutes of standardization, inoculate each well with 50 µL of the diluted bacterial suspension.[8] b. Seal the plates to prevent evaporation. c. Incubate at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
Interpretation of Results: a. The MIC is the lowest concentration of Exemplar-107 that completely inhibits visible growth of the organism, as detected by the unaided eye.[1]
-
Experimental and Developmental Workflow
The discovery and development of a new antibacterial agent follows a structured pipeline from initial screening to preclinical evaluation. The workflow for Exemplar-107 is outlined below.
Caption: Drug discovery and development workflow for Exemplar-107.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. hereditybio.in [hereditybio.in]
- 3. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. goldbio.com [goldbio.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
NAI-107: A Technical Guide to its Antimicrobial Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Target Pathogens and In Vitro Activity
Key Target Pathogens:
-
Staphylococcus aureus : Including methicillin-resistant (S. aureus) (MRSA) and glycopeptide-intermediate S. aureus (GISA) strains.[1]
-
Enterococcus species : Including vancomycin-resistant enterococci (VRE).[1]
-
Streptococcus pneumoniae : Including penicillin-intermediate strains.[1]
Table 1: MIC and MBC of NAI-107 against selected Staphylococcus aureus strains
| Strain | Phenotype | MIC (µg/mL) | MBC (µg/mL) |
| ATCC 25923 | MSSA | 0.125 - 0.5 | - |
| GISA 4061 | GISA | 0.5 | 1 |
| MRSA 1400 | MRSA | - | - |
Data compiled from multiple sources.[1][2][3]
Table 2: MIC of NAI-107 against selected Enterococcus strains
| Strain | Phenotype | MIC (µg/mL) |
| E. faecium 569 | VanA | - |
| E. faecalis A533 | VanA | - |
Table 3: MIC of NAI-107 against a selected Streptococcus pneumoniae strain
| Strain | Phenotype | MIC (µg/mL) |
| S. pneumoniae 2868 | Penicillin-intermediate | - |
In Vivo Efficacy
Table 4: In Vivo Efficacy (ED₅₀) of NAI-107 in Murine Infection Models
| Pathogen | Mouse Model | NAI-107 ED₅₀ (mg/kg) | Route | Comparator ED₅₀ (mg/kg) | Comparator Route |
| S. pneumoniae 2868 | Immunocompetent | 0.51 | i.v. | Linezolid: 15.9 | p.o. |
| S. aureus 4061 (GISA) | Neutropenic | 2.3 - 14.2 | i.v. | Linezolid: 5.1 - 22.4 | p.o. |
| S. aureus 4061 (GISA) | Neutropenic | 2.3 - 14.2 | i.v. | Vancomycin: 22.4 | s.c. |
| VRE strains | Neutropenic | 2.3 - 14.2 | i.v. | Linezolid: 5.1 - 22.4 | p.o. |
Data presented as ranges where specific values for each strain were not detailed.[1][4]
Mechanism of Action
Lipid II Binding
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
a. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard and diluted)
-
96-well microtiter plates
-
Incubator
-
Plate reader (optional)
-
Agar plates for MBC determination
b. Protocol:
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
For MBC determination, subculture 10-100 µL from each well showing no growth onto appropriate agar plates.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Neutropenic Murine Thigh Infection Model
a. Materials:
-
Female ICR (CD-1) mice (5-6 weeks old)
-
Cyclophosphamide
-
Bacterial culture (S. aureus, etc.)
-
Sterile saline
-
Tissue homogenizer
-
Agar plates
b. Protocol:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally to the mice on day -4 and day -1 to induce neutropenia.
-
Infection: On day 0, inject a standardized inoculum of the target pathogen (e.g., 10⁶ CFU of S. aureus) intramuscularly into the thigh of each mouse.
-
Efficacy Assessment: At 24 hours post-treatment, euthanize the mice, aseptically remove the infected thigh, and homogenize the tissue in sterile saline.
-
Bacterial Load Determination: Perform serial dilutions of the thigh homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/thigh).
-
Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the reduction in CFU.
Rat Endocarditis Model
a. Materials:
-
Male Wistar rats
-
Polyethylene catheter
-
Bacterial culture (S. aureus)
-
Surgical instruments
-
Tissue homogenizer
-
Agar plates
b. Protocol:
-
Catheterization: Anesthetize the rat and surgically insert a polyethylene catheter through the right carotid artery into the left ventricle of the heart to induce sterile vegetations.
-
Infection: 24 hours after catheterization, intravenously inject a standardized inoculum of the target pathogen (e.g., 10⁵ CFU of S. aureus).
-
Efficacy Assessment: After the treatment period, euthanize the rats, aseptically remove the heart, and excise the vegetations from the heart valves.
-
Bacterial Load Determination: Homogenize the vegetations and perform serial dilutions and plating to determine the bacterial load (CFU/gram of vegetation).
-
Data Analysis: Compare the bacterial load in the treated groups to the control group.
Rat Granuloma Pouch Model
a. Materials:
-
Male Wistar rats
-
Croton oil
-
Bacterial culture (MRSA)
-
Syringes and needles
b. Protocol:
-
Pouch Formation: Inject a volume of air subcutaneously in the dorsal region of the rat, followed by an injection of croton oil into the air sac to induce the formation of a granuloma pouch.
-
Infection: After approximately 7 days, inject a standardized inoculum of the target pathogen (e.g., MRSA) into the pouch.
-
Efficacy Assessment: At various time points after treatment, aspirate the exudate from the pouch.
-
Bacterial Load Determination: Perform serial dilutions and plating of the exudate to determine the viable bacterial count (CFU/mL).
-
Data Analysis: Monitor the change in bacterial load over time in treated versus control animals.
Lipid II Binding Assay (Carboxyfluorescein Leakage Assay)
a. Materials:
-
Large unilamellar vesicles (LUVs) composed of a suitable lipid mixture (e.g., DOPC)
-
Lipid II
-
Carboxyfluorescein (CF)
-
Fluorometer
b. Protocol:
-
Prepare CF-loaded Vesicles: Prepare LUVs containing a self-quenching concentration of CF. Some vesicles should also incorporate Lipid II into their membrane.
-
Baseline Fluorescence: Place the CF-loaded vesicles (with and without Lipid II) in a cuvette and measure the baseline fluorescence.
-
Maximum Leakage: At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse all vesicles and determine the maximum fluorescence.
Conclusion
References
- 1. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vivo pharmacokinetics and pharmacodynamics of the lantibiotic NAI-107 in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Antibacterial Agent 107 (NAI-107)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | A1: C₉₄H₁₂₇ClN₂₆O₂₇S₅ A2: C₉₄H₁₂₇ClN₂₆O₂₆S₅ |
| Molecular Weight | A1: 2246.0 Da A2: 2230.0 Da |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, aqueous acetonitrile, and ethanol. |
| Stability | Stable for at least 2 years when stored at -20°C. |
| Melting Point | Not available. As a complex peptide, it likely decomposes at higher temperatures. |
| pKa | Not available. |
Chemical Structure
Mechanism of Action
4.1. Inhibition of Peptidoglycan Synthesis
4.2. Disruption of Membrane Integrity
Biosynthesis of NAI-107
Experimental Protocols
6.2. In Vitro Lipid II Synthesis Assay
6.3. Potassium Efflux Assay
This assay measures the integrity of the bacterial cell membrane by monitoring the leakage of intracellular potassium ions.
Conclusion
References
- 1. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
NAI-107: A Dual-Acting Lantibiotic Targeting the Bacterial Cell Membrane
Introduction
Core Mechanism: A Two-Pronged Attack
Inhibition of Peptidoglycan Synthesis via Lipid II Sequestration
Impairment of Cell Membrane Function
Quantitative Data on Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | 0.5 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 0.25 - 2 | [2][13] |
| Glycopeptide-intermediate S. aureus (GISA) | 0.5 - 1 | [2][14] |
| Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 4 | [2][14] |
| Vancomycin-resistant Enterococcus faecium (VRE) | 0.25 - 2 | [2][14] |
| Penicillin-resistant Streptococcus pneumoniae | 0.12 - 1 | [2] |
| Neisseria gonorrhoeae | 0.25 - 2 | [13] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Inoculum Preparation: A bacterial suspension is prepared from fresh overnight cultures and adjusted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
Membrane Depolarization Assay
-
Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Cell Suspension: The washed cells are resuspended in the same buffer to a defined optical density.
-
Dye Loading: DiBAC₄(3) is added to the cell suspension to a final concentration of 1 µM, and the suspension is incubated in the dark for 30 minutes to allow for dye uptake.
-
Baseline Fluorescence Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometer with excitation and emission wavelengths of 490 nm and 516 nm, respectively.
-
Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.
Lipid II Binding Assay (Thin-Layer Chromatography)
-
Incubation: The reaction mixture is incubated at 25°C for 30 minutes[1].
-
TLC Analysis: The mixture is spotted onto a TLC plate (e.g., silica gel 60).
-
Chromatography: The TLC plate is developed in a solvent system such as butanol/acetic acid/water/pyridine (15:3:12:10, v/v/v/v)[1].
-
Visualization: The spots are visualized by staining with phorbol 12-myristate 13-acetate or ninhydrin, or by phosphoimaging if radiolabeled lipid II is used[1]. The formation of a complex is indicated by a shift in the retention factor (Rf) of lipid II.
Visualizations
Mode of Action of NAI-107
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
References
- 1. The Lantibiotic NAI-107 Binds to Bactoprenol-bound Cell Wall Precursors and Impairs Membrane Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into the mechanism of action of the antimicrobial peptide epilancin 15X - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mode of action of lipid II-targeting lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lipid II - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of lipid-linked precursors of the bacterial cell wall is governed by a feedback control mechanism in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbisporicin (NAI-107) protects Galleria mellonella from infection with Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Lantibiotics: A Technical Guide to a Promising Class of Antimicrobials
For Researchers, Scientists, and Drug Development Professionals
Lantibiotics represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial activity, primarily against Gram-positive bacteria, including many multi-drug resistant strains. Their unique structural features, biosynthesis, and mechanisms of action make them a compelling area of research for the development of new therapeutic agents. This guide provides an in-depth overview of the core aspects of lantibiotics, from their fundamental biology to practical experimental methodologies.
Classification and Structure
Lantibiotics are characterized by the presence of the thioether amino acid lanthionine and its derivative methyllanthionine, which form intramolecular ring structures.[1][2] These rings are crucial for their biological activity and stability.[3] Lantibiotics are broadly classified into two main types based on their structure and function:
-
Type A Lantibiotics: These are typically elongated, flexible, and cationic peptides.[2][4] Their primary mechanism of action involves the formation of pores in the cytoplasmic membrane of target bacteria.[4][5] Prominent examples include nisin, subtilin, epidermin, and gallidermin.[1][4]
-
Type B Lantibiotics: These are generally more globular, compact, and have a neutral or negative net charge.[4][6] They primarily act by inhibiting cell wall biosynthesis through interaction with lipid II, a key precursor in peptidoglycan synthesis.[5][7] Mersacidin, actagardine, and cinnamycin are well-characterized Type B lantibiotics.[1][6]
Mechanism of Action
The antimicrobial efficacy of lantibiotics stems from their ability to disrupt essential cellular processes in bacteria.
2.1. Pore Formation (Type A Lantibiotics):
Type A lantibiotics, such as nisin, utilize a dual mechanism. They initially bind to Lipid II on the bacterial cell membrane, which acts as a docking molecule.[5][7] This binding event is followed by the insertion of the lantibiotic into the membrane, leading to the formation of pores.[7] This pore formation disrupts the membrane potential and leads to the leakage of essential ions and metabolites, ultimately causing cell death.[2]
2.2. Inhibition of Cell Wall Biosynthesis (Type B Lantibiotics):
Type B lantibiotics, like mersacidin, also target Lipid II.[7] However, their interaction with this precursor molecule primarily serves to inhibit the transglycosylation step of peptidoglycan synthesis, a critical process for maintaining the integrity of the bacterial cell wall.[5] This inhibition weakens the cell wall, leading to cell lysis.
Biosynthesis and Regulation
Lantibiotics are synthesized ribosomally as a precursor peptide (prepeptide) consisting of an N-terminal leader peptide and a C-terminal propeptide.[6][8] The propeptide undergoes extensive post-translational modifications to yield the mature, active lantibiotic.
3.1. Biosynthesis Pathway:
The biosynthesis of lantibiotics is a multi-step process encoded by a cluster of genes, often referred to as the lan gene cluster. A generalized workflow is as follows:
-
Ribosomal Synthesis: The lanA gene is transcribed and translated to produce the prepeptide.[9]
-
Post-Translational Modification: A series of enzymes, encoded by other lan genes (e.g., lanB, lanC, or lanM), catalyze the dehydration of serine and threonine residues to dehydroalanine and dehydrobutyrine, respectively.[9][10] Subsequently, intramolecular thioether bridges are formed between these unsaturated amino acids and cysteine residues, creating the characteristic lanthionine and methyllanthionine rings.[10]
-
Transport: The modified prepeptide is transported out of the cell by a dedicated ABC transporter, often encoded by the lanT gene.[9]
-
Leader Peptide Cleavage: The leader peptide is cleaved off by a protease (e.g., LanP), releasing the mature, active lantibiotic.[9]
3.2. Regulation of Biosynthesis:
The production of many lantibiotics is regulated by a sophisticated signaling system known as a two-component regulatory system , often coupled with quorum sensing .[6][8] This allows the producing bacterium to sense its population density and induce lantibiotic production when a certain threshold is reached.
A well-studied example is the NisK-NisR system in nisin-producing Lactococcus lactis.
-
NisK is a membrane-bound sensor histidine kinase.
-
NisR is a cytoplasmic response regulator.
When the extracellular concentration of mature nisin reaches a certain level, it binds to NisK, triggering its autophosphorylation. The phosphate group is then transferred to NisR, which in turn activates the transcription of the nisin biosynthesis genes.[5]
Quantitative Data on Lantibiotic Activity
The potency of lantibiotics is typically quantified by their Minimum Inhibitory Concentration (MIC) against various pathogens. Their potential for therapeutic use is also assessed by their cytotoxicity against mammalian cells, often expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Lantibiotics against Gram-Positive Pathogens
| Lantibiotic | Staphylococcus aureus (including MRSA) | Streptococcus pneumoniae | Enterococcus faecalis (including VRE) | References |
| Nisin | 0.5 - 8 µg/mL | 1 - 16 µg/mL | 4 - 64 µg/mL | [11] |
| Gallidermin | 0.125 - 2.5 µg/mL | Not widely reported | Not widely reported | [12][13] |
| Mersacidin | 1 - 4 µg/mL | Not widely reported | 8 - 32 µg/mL | [6] |
| Lacticin 3147 | 1.6 - 12.8 µg/mL | Not widely reported | 3.2 - 25.6 µg/mL | [14] |
Table 2: Cytotoxicity (IC50) of Selected Lantibiotics on Mammalian Cell Lines
| Lantibiotic | Cell Line | IC50 | References |
| Nisin | Varies (e.g., HeLa, Caco-2) | Generally > 100 µg/mL | [13] |
| Gallidermin | Varies (e.g., HaCaT) | Generally > 50 µg/mL | [12] |
| Mersacidin | Not widely reported | Not widely reported |
Experimental Protocols
This section provides detailed methodologies for key experiments in lantibiotic research.
5.1. Isolation and Purification of Lantibiotics by HPLC
This protocol outlines a general procedure for purifying lantibiotics from a bacterial culture supernatant.
Materials:
-
Bacterial culture producing the lantibiotic
-
Centrifuge and appropriate tubes
-
Ammonium sulfate or solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
-
Solvents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Lyophilizer
Procedure:
-
Culture Supernatant Preparation: Grow the producer strain in a suitable liquid medium to induce lantibiotic production. Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). Collect the supernatant, which contains the secreted lantibiotic.
-
Initial Concentration and Desalting:
-
Ammonium Sulfate Precipitation: Slowly add ammonium sulfate to the supernatant to a final saturation of 40-80% (optimization may be required). Stir at 4°C for several hours. Collect the precipitate by centrifugation and resuspend it in a minimal volume of an appropriate buffer (e.g., 20 mM phosphate buffer, pH 6.0).
-
Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol, followed by water. Load the supernatant onto the cartridge. Wash with a low concentration of organic solvent (e.g., 20% acetonitrile) to remove hydrophilic impurities. Elute the lantibiotic with a higher concentration of organic solvent (e.g., 80% acetonitrile).
-
-
HPLC Purification:
-
Filter the concentrated and desalted sample through a 0.22 µm filter.
-
Inject the sample onto a C18 reverse-phase HPLC column equilibrated with a low percentage of Solvent B (e.g., 5-10%).
-
Elute the lantibiotic using a linear gradient of Solvent B (e.g., 5% to 60% over 60 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the peaks of interest.
-
-
Purity Analysis and Storage:
-
Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and remove the organic solvent by rotary evaporation or lyophilization.
-
Store the purified lantibiotic at -20°C or -80°C.
-
5.2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the general guidelines for broth microdilution assays.[15][16][17][18][19]
Materials:
-
Purified lantibiotic of known concentration
-
Target bacterial strain
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Inoculate a fresh broth culture of the target bacterium and incubate until it reaches the mid-logarithmic phase of growth. Adjust the turbidity of the culture with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Lantibiotic Dilution Series: Prepare a two-fold serial dilution of the purified lantibiotic in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
-
Incubation: Incubate the plate at the optimal growth temperature for the target bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the lantibiotic that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
5.3. Cytotoxicity Assessment using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxicity of a lantibiotic on a mammalian cell line.[20][21][22][23]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Purified lantibiotic
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
Lantibiotic Treatment: Prepare serial dilutions of the lantibiotic in serum-free medium. Remove the old medium from the cells and add 100 µL of the lantibiotic dilutions to the respective wells. Include untreated control wells (cells with medium only) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value, the concentration of the lantibiotic that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the lantibiotic concentration and fitting the data to a dose-response curve.
Visualizing Lantibiotic Pathways and Workflows
Graphviz (DOT language) can be used to create clear diagrams of complex biological pathways and experimental workflows.
6.1. Nisin Biosynthesis and Regulation Pathway
Caption: Nisin biosynthesis is a regulated process involving post-translational modification, transport, and quorum sensing-based autoinduction via the NisK-NisR two-component system.
6.2. General Experimental Workflow for Lantibiotic Discovery and Characterization
References
- 1. Quorum sensing control of lantibiotic production; nisin and subtilin autoregulate their own biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 5. researchgate.net [researchgate.net]
- 6. The MutRS quorum-sensing system controls lantibiotic mutacin production in the human pathogen Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lantibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insights into In Vivo Activities of Lantibiotics from Gallidermin and Epidermin Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fighting biofilms with lantibiotics and other groups of bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. youtube.com [youtube.com]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Methods for In Vitro Analysis of Antimicrobial Activity and Toxicity of Anti-keratitis Peptides: Bacterial Viability in Tears, MTT, and TNF-α Release Assays | Springer Nature Experiments [experiments.springernature.com]
- 21. MTT (Assay protocol [protocols.io]
- 22. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Preliminary In Vitro Efficacy of NAI-107: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Core Findings: A Dual-Action Lantibiotic
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentrations (MICs) of NAI-107 Against Key Gram-Positive Pathogens
| Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 29213 | Methicillin-Susceptible | 0.125 - 0.5 | [8] |
| Staphylococcus aureus USA300 | MRSA | 0.25 | [9] |
| Staphylococcus aureus (GISA) | Glycopeptide-Intermediate | - | [1][2] |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | - | [1][2] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | - | [1][2] |
| Streptococcus pneumoniae | Penicillin-Intermediate | - | [1][2] |
Note: Specific MIC values for all strains were not available in all cited documents, but the activity against these resistant phenotypes was consistently reported.
Table 2: In Vivo Pharmacokinetic/Pharmacodynamic Parameters of NAI-107 against S. aureus
| Parameter | Value | Reference |
| Elimination Half-Life | 4.2 - 8.2 hours | [4][8] |
| AUC/MIC for Stasis | 371 ± 130 | [4][8] |
| AUC/MIC for 1-log Kill | 510 ± 227 | [4][8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight and then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.
Time-Kill Assays
-
Bacterial Culture Preparation: An overnight culture of the test organism was diluted to a starting density of approximately 10^5 - 10^6 CFU/mL in fresh broth.
-
Sampling and Plating: Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
CFU Enumeration: The samples were serially diluted and plated on appropriate agar plates. After incubation, the colonies were counted to determine the number of viable bacteria at each time point.
Analysis of NAI-107 and Lipid II Complex Formation by TLC
-
TLC Analysis: The incubation mixtures were spotted onto a TLC plate.
-
Chromatography: The plate was developed using a solvent system such as butanol/acetic acid/water/pyridine (15:3:12:10, v/v/v/v).[3]
Macromolecular Biosynthesis Assays
-
Addition of Radiolabeled Precursors: Radiolabeled precursors (e.g., [3H]thymidine for DNA, [3H]uridine for RNA, [3H]leucine for protein, and [14C]glucosamine for peptidoglycan) were added to the cultures.
-
Incubation and Sampling: The cultures were incubated, and samples were taken at various time points.
-
Measurement of Incorporation: The amount of incorporated radioactivity into the respective macromolecules was measured using techniques such as scintillation counting. A significant reduction in the incorporation of a specific precursor indicates the inhibition of that biosynthetic pathway.
Visualizations
Caption: Workflow for a typical time-kill assay.
References
- 1. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lantibiotic NAI-107 Binds to Bactoprenol-bound Cell Wall Precursors and Impairs Membrane Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. The Lantibiotic NAI-107 Efficiently Rescues Drosophila melanogaster from Infection with Methicillin-Resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NAI-107: Application Notes and Protocols for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Table 1: In Vivo Efficacy of NAI-107 in Murine Infection Models
| Animal Model | Pathogen | Administration Route | Effective Dose (ED50) / Dosage | Outcome | Reference |
| Acute Lethal Infection (immunocompetent mice) | Streptococcus pneumoniae (penicillin-intermediate) | Intravenous (i.v.) | 0.51 - 14.2 mg/kg | Comparable or lower ED50 than reference compounds | [1] |
| Acute Lethal Infection (neutropenic mice) | MRSA, GISA, VRE | Intravenous (i.v.) | 0.51 - 14.2 mg/kg | Comparable or lower ED50 than reference compounds | [1] |
| Neutropenic Thigh Infection | Staphylococcus aureus (MSSA & MRSA) | Subcutaneous (s.c.) | 5, 20, 80 mg/kg | Dose-dependent killing, prolonged post-antibiotic effects | [4][6] |
Table 2: In Vivo Efficacy of NAI-107 in Rat Infection Models
| Animal Model | Pathogen | Administration Route | Dosage | Outcome | Reference |
| Granuloma Pouch | MRSA | Intravenous (i.v.) | Single dose of 10, 20, or 40 mg/kg; or two 20 mg/kg doses at 12h or 24h intervals | Dose-proportional bactericidal activity; 40 mg/kg single dose led to a 3-log10 CFU/ml reduction in exudate | [1][2] |
| Endocarditis | MRSA | Intravenous (i.v.) | 5, 10, or 20 mg/kg/day for 5 days; or 10 mg/kg every 12h | Dose-proportional reduction in bacterial load in heart vegetations | [1][2] |
Experimental Protocols
Preparation of NAI-107 for In Vivo Administration
Materials:
-
N-methyl pyrrolidone (NMP)
-
Ethanol
-
1 N Hydrochloric acid (HCl)
-
Polyethylene glycol 400 (PEG 400)
-
Glucose
-
Demineralized water
-
Sterile, pyrogen-free containers and syringes
Formulation Composition:
| Component | Concentration |
| N-methyl pyrrolidone (NMP) | 2.5% |
| Ethanol | 2.5% |
| 1 N HCl | 0.4% |
| Polyethylene glycol (PEG) 400 | 20% |
| Glucose | 3.92% |
| Demineralized water | q.s. to 100% |
Procedure:
-
In a sterile container, combine the N-methyl pyrrolidone, ethanol, and 1 N HCl.
-
Add the polyethylene glycol 400 and mix thoroughly until a homogenous solution is formed.
-
Dissolve the glucose in the mixture.
-
Slowly add the demineralized water to the desired final volume while continuously mixing.
-
Sterile filter the final solution through a 0.22 µm filter before administration.
Murine Neutropenic Thigh Infection Model Protocol
This model is widely used to assess the in vivo efficacy of antimicrobial agents against localized infections.
Materials:
-
Female Swiss albino mice (or other appropriate strain)
-
Cyclophosphamide
-
Staphylococcus aureus strain (e.g., ATCC 25923, MRSA)
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles
Procedure:
-
Induction of Neutropenia: Administer cyclophosphamide to the mice intraperitoneally to induce neutropenia. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.
-
Inoculum Preparation: Culture the S. aureus strain overnight in TSB. On the day of infection, dilute the bacterial culture in PBS to achieve the desired inoculum concentration (typically 10^6 - 10^7 CFU/mL).
-
Infection: Anesthetize the mice and inject 0.1 mL of the bacterial suspension into the thigh muscle of one of the hind limbs.
-
Endpoint Analysis: At various time points post-treatment (e.g., 24, 48, 72 hours), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in a known volume of PBS, and perform serial dilutions for CFU enumeration on appropriate agar plates.
Rat Granuloma Pouch Infection Model Protocol
This model is suitable for evaluating the efficacy of antimicrobials in a localized, abscess-like infection.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Air
-
1% Croton oil in sesame oil (or other irritant)
-
MRSA strain
-
Bacteriological gastric mucin
-
Peptone
-
Agar
-
Sterile syringes and needles
Procedure:
-
Pouch Formation: Inject 20 mL of air subcutaneously into the dorsal region of the rats to create a pouch.
-
Inflammation Induction: Three days later, inject 1 mL of 1% croton oil in sesame oil into the pouch to induce inflammation.
-
Infection: Three days after the croton oil injection, inject 1 mL of a bacterial suspension containing the MRSA strain (e.g., ~10^6 CFU/mL) in a solution of 2.5% bacteriological gastric mucin, 0.5% peptone, and 0.35% agar into the pouch.[1]
-
Sample Collection and Analysis: At various time points post-treatment, collect exudate from the pouch using a sterile syringe. Perform serial dilutions of the exudate and plate on appropriate agar to determine the bacterial titers (CFU/mL).
Visualizations
Caption: Workflow for murine neutropenic thigh infection model.
References
- 1. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbisporicin (NAI-107) protects Galleria mellonella from infection with Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. In vivo pharmacokinetics and pharmacodynamics of the lantibiotic NAI-107 in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antibacterial Agent 107 Solution Stability and Storage
Introduction
Antibacterial Agent 107 is a novel synthetic antibiotic belonging to the fluoroquinolone class, known for its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.
The stability of Agent 107 in solution is a critical factor for ensuring accurate and reproducible results in preclinical research and for defining appropriate storage and handling procedures in drug development. Degradation of the active compound can lead to a loss of potency and the formation of potentially interfering byproducts.
These application notes provide a comprehensive overview of the solution stability of this compound under various conditions, including different temperatures, pH levels, and exposure to light. Detailed protocols for solution preparation and stability assessment are provided to guide researchers in maintaining sample integrity.
Physicochemical Properties of Agent 107
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₈H₁₉FN₄O₃ |
| Molecular Weight | 374.37 g/mol |
| Solubility (at 25°C) | DMSO: ≥ 50 mg/mLEthanol: ~5 mg/mLWater: < 0.1 mg/mL |
| pKa | 6.2 (basic amine), 8.5 (carboxylic acid) |
| LogP | 1.8 |
Solution Stability Data
The stability of this compound was assessed in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. The percentage of the parent compound remaining was quantified using a validated HPLC-UV method at various time points.
Temperature Stability
Solutions of Agent 107 were stored at different temperatures in the dark to evaluate thermal degradation.
| Storage Temperature | % Remaining after 24 hours | % Remaining after 7 days | % Remaining after 30 days |
| -80°C | 100% | 99.8% | 99.5% |
| -20°C | 99.9% | 99.1% | 98.2% |
| 4°C | 99.5% | 97.3% | 92.1% |
| 25°C (Room Temp) | 98.2% | 91.5% | 78.4% |
pH Stability
The stability of Agent 107 was evaluated in aqueous buffer solutions (with 5% DMSO co-solvent) at 25°C over 48 hours.
| pH | Buffer System | % Remaining after 48 hours |
| 3.0 | Citrate | 85.2% |
| 5.0 | Acetate | 94.6% |
| 7.4 | Phosphate | 99.1% |
| 9.0 | Borate | 91.8% |
Photostability
A 10 mM solution of Agent 107 in DMSO was exposed to ambient laboratory light at 25°C.
| Condition | % Remaining after 8 hours | % Remaining after 24 hours |
| Exposed to Light | 92.1% | 81.5% |
| Protected from Light | 99.8% | 98.2% |
Recommended Storage and Handling
Based on the stability data, the following storage conditions are recommended:
-
Solid Compound: Store at -20°C, protected from light and moisture. Stable for at least 24 months.
-
Stock Solutions (in DMSO):
-
Long-term: Aliquot and store at -80°C. Stable for up to 6 months. Avoid repeated freeze-thaw cycles.
-
Short-term: Store at 4°C for up to one week.
-
-
Working Solutions (in aqueous media): Prepare fresh daily and use immediately. Protect from light by using amber vials or by wrapping containers in aluminum foil.
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weigh: Allow the vial of solid Agent 107 to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh out 3.74 mg of Agent 107 powder using an analytical balance.
-
Solubilization: Add 1 mL of anhydrous, research-grade DMSO to the powder.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Transfer the solution to a light-protected cryovial for storage.
Protocol: HPLC Method for Stability Analysis
This protocol outlines a reverse-phase HPLC method for quantifying Agent 107.
-
Instrument: HPLC system with UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 10 µL.
-
Quantification: The concentration of Agent 107 is determined by comparing the peak area to a standard curve prepared from a freshly made solution of known concentration.
Diagrams and Workflows
Hypothetical Mechanism of Action
Caption: Workflow for assessing the stability of this compound.
Application Notes and Protocols for NAI-107 Powder Dissolution
For Researchers, Scientists, and Drug Development Professionals
Recommended Solvents for NAI-107
| Solvent/Solvent System | Application | Concentration/Composition | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | In vitro studies, Stock solution preparation | 15% for working solutions. 100% for stock solutions. | |
| N-methyl pyrrolidone (NMP), Ethanol, HCl, Polyethylene Glycol (PEG) 400, Glucose in demineralized water | In vivo studies (intravenous administration) | 2.5% NMP, 2.5% Ethanol, 0.4% 1 N HCl, 20% PEG 400, 3.92% Glucose | [1] |
| Methanol (MeOH) | Extraction from culture | Not specified |
Experimental Protocols
Protocol 1: Preparation of NAI-107 Stock Solution for In Vitro Applications
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate the dissolution of the powder. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary, but avoid excessive heat to prevent potential degradation of the peptide.
-
Sterilization (Optional): If required for the specific application, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.
Protocol 2: Preparation of NAI-107 Formulation for In Vivo Applications
Materials:
-
N-methyl pyrrolidone (NMP)
-
Ethanol (EtOH)
-
1 N Hydrochloric acid (HCl)
-
Polyethylene Glycol (PEG) 400
-
Glucose
-
Demineralized water
-
Sterile conical tubes or beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Vehicle Preparation: In a sterile container, prepare the vehicle by combining the following components in the specified proportions:
-
2.5% N-methyl pyrrolidone (NMP)
-
2.5% Ethanol
-
0.4% 1 N HCl
-
20% Polyethylene Glycol (PEG) 400
-
3.92% Glucose
-
Bring the final volume with demineralized water.
-
-
Final sterile filtration: For intravenous administration, it is critical to sterile-filter the final formulation using a 0.22 µm syringe filter.
Mandatory Visualizations
Signaling Pathway of NAI-107 Mechanism of Action
References
Application Notes and Protocols for NAI-107 in Treating Gram-Positive Bacterial Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Efficacy Data in Animal Models
Table 1: Efficacy of NAI-107 in Acute Lethal Infection Models in Mice[3]
| Pathogen | Strain Resistance | Mouse Model | NAI-107 ED₅₀ (mg/kg) (IV) | Comparator ED₅₀ (mg/kg) |
| S. pneumoniae | Penicillin-Intermediate | Immunocompetent | 0.51 | - |
| S. aureus (MRSA) | Methicillin-Resistant | Neutropenic | 14.2 | Vancomycin (SC): 22.4 |
| S. aureus (GISA) | Glycopeptide-Intermediate | Neutropenic | 1.8 | Linezolid (Oral): 5.1 |
| E. faecalis (VRE) | Vancomycin-Resistant | Neutropenic | 1.9 | Linezolid (Oral): 22.4 |
ED₅₀: 50% effective dose required to protect mice from lethal infection. IV: Intravenous; SC: Subcutaneous.
Table 2: Efficacy of NAI-107 in a Rat Granuloma Pouch Infection Model with MRSA[1][3]
| Treatment Group (Single IV Dose) | Bacterial Load Reduction (log₁₀ CFU/ml) at 24h | Time to Bacterial Regrowth |
| NAI-107 (10 mg/kg) | Slowed bacterial growth | - |
| NAI-107 (20 mg/kg) | Progressive reduction | 72-96 hours |
| NAI-107 (40 mg/kg) | ~3 log₁₀ | > 96 hours |
Table 3: Efficacy of NAI-107 in a Rat Endocarditis Model with MRSA (5-day treatment)[3]
| Treatment Group (IV) | Bacterial Load in Heart Vegetations (log₁₀ CFU/g) |
| NAI-107 (5 mg/kg/day) | Dose-proportional reduction |
| NAI-107 (10 mg/kg/day) | Dose-proportional reduction |
| NAI-107 (20 mg/kg/day) | Dose-proportional reduction |
| NAI-107 (10 mg/kg every 12h) | Comparable to 20 mg/kg/day |
Table 4: Pharmacodynamics of NAI-107 in a Neutropenic Murine Thigh Infection Model with S. aureus[5][6]
| PK/PD Parameter | Value |
| Predictive PK/PD Index | AUC/MIC |
| 24-h AUC/MIC for Bacteriostasis | 371 ± 130 |
| 24-h AUC/MIC for 1-log₁₀ Kill | 510 ± 227 |
AUC/MIC: Area under the concentration-time curve to minimum inhibitory concentration ratio.
Table 5: Efficacy of LFF571 (NAI-107) in a Hamster Model of C. difficile Infection[5]
| Treatment Group | Dose | Survival Rate (Day 21) | Recurrence Rate |
| LFF571 | 5 mg/kg | Significantly higher than vancomycin | 2.2% |
| Vancomycin | 20 mg/kg | - | 37.8% |
| Vehicle | - | 0% | - |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on published studies and can be adapted for specific research needs.
Protocol 1: Murine Acute Lethal Systemic Infection Model[3]
This model is used to determine the 50% effective dose (ED₅₀) of an antimicrobial agent in protecting mice from a lethal bacterial challenge.
Caption: Workflow for the murine acute lethal infection model.
Materials:
-
Specific pathogen-free mice (e.g., CD1).
-
Gram-positive bacterial strain of interest (e.g., MRSA, VRE, S. pneumoniae).
-
Cyclophosphamide (for neutropenic models).
-
Appropriate growth media (e.g., Tryptic Soy Broth).
-
Mucin (for some bacterial strains to enhance virulence).
-
Sterile saline.
Procedure:
-
Induction of Neutropenia (if required): For infections with pathogens like MRSA and VRE, mice are rendered neutropenic by intraperitoneal (IP) injection of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).
-
Bacterial Inoculum Preparation: Culture the bacterial strain to the mid-logarithmic phase, wash the cells, and resuspend in sterile saline. For some strains, the inoculum may be mixed with mucin to enhance infectivity. The final concentration should be adjusted to deliver a lethal dose (determined in preliminary studies).
-
Infection: Administer the bacterial suspension via IP injection to the mice.
-
Observation: Monitor the mice for a defined period (e.g., 7 days) and record mortality.
-
Data Analysis: Calculate the ED₅₀ value using a suitable statistical method (e.g., probit analysis).
Protocol 2: Rat Granuloma Pouch Model for MRSA Infection[1][3]
This model creates a localized, fluid-filled abscess-like structure to study the efficacy of antibiotics in reducing bacterial load in a contained infection site.
Caption: Workflow for the rat granuloma pouch infection model.
Materials:
-
Male Wistar rats.
-
MRSA strain.
-
Croton oil or other suitable irritant.
-
Sterile air.
-
Tryptic Soy Agar plates.
Procedure:
-
Pouch Formation: Create a subcutaneous air pouch on the back of the rats by injecting sterile air.
-
Inflammation Induction: Inject an irritant such as croton oil into the pouch to induce the formation of a granulomatous wall and exudate.
-
Infection: After a few days to allow for pouch formation, inoculate the pouch with a suspension of the MRSA strain.
-
Sampling and Bacterial Quantification: At various time points post-treatment, collect exudate from the pouch. Perform serial dilutions and plate on appropriate agar to determine the number of colony-forming units (CFU) per ml.
-
Data Analysis: Plot the bacterial load over time for each treatment group to assess the bactericidal activity and duration of effect.
Protocol 3: Neutropenic Murine Thigh Infection Model[5][6]
This model is a standard for evaluating the in vivo pharmacodynamics of antibiotics against localized deep-tissue infections.
Caption: Workflow for the neutropenic murine thigh infection model.
Materials:
-
Female ICR mice.
-
S. aureus strains (including MRSA).
-
Cyclophosphamide.
-
Sterile saline.
-
Tissue homogenizer.
Procedure:
-
Induction of Neutropenia: Render mice neutropenic with cyclophosphamide injections as described in Protocol 1.
-
Infection: Two hours prior to treatment, inject a bacterial suspension directly into the thigh muscle of the mice.
-
Tissue Harvesting: At a specified time point (e.g., 24 hours after initiation of therapy), euthanize the mice and aseptically remove the infected thigh.
-
Bacterial Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Data Analysis: Correlate the bacterial reduction with pharmacokinetic parameters (e.g., AUC/MIC) to determine the primary pharmacodynamic driver of efficacy.
Conclusion
References
- 1. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models for infectious diseases caused by Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Investigating NAI-107 in Combination with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction to NAI-107
Mechanism of Action
Spectrum of Activity
Rationale for Combination Therapy
-
Enhance bactericidal activity: Synergistic interactions can lead to more rapid and complete killing of bacteria than either agent alone.
-
Prevent the emergence of resistance: Using two drugs with different mechanisms of action can reduce the likelihood of bacteria developing resistance.
-
Beta-lactams (e.g., penicillins, cephalosporins, carbapenems): These also target cell wall synthesis but through the inhibition of penicillin-binding proteins (PBPs). The combination of two agents targeting different steps in this essential pathway could be highly synergistic.
-
Glycopeptides (e.g., vancomycin): Vancomycin also binds to lipid II, but at a different site than lantibiotics. The potential for synergistic or additive effects is high.
-
Lipopeptides (e.g., daptomycin): Daptomycin disrupts the bacterial cell membrane potential. Combining a cell wall synthesis inhibitor with a membrane-active agent could lead to enhanced bactericidal activity.
In Vivo Efficacy of NAI-107 Monotherapy
| Pathogen | Infection Model | Animal Model | NAI-107 Dose | Outcome | Reference |
| Glycopeptide-intermediate S. aureus (GISA) | Acute lethal infection | Neutropenic mice | 2.3 mg/kg (ED50) | Comparable to or lower than linezolid and vancomycin | [1] |
| Vancomycin-resistant E. faecalis | Acute lethal infection | Neutropenic mice | 14.2 mg/kg (ED50) | Comparable to or lower than linezolid | [1] |
| Vancomycin-resistant E. faecium | Acute lethal infection | Neutropenic mice | 6.4 mg/kg (ED50) | Comparable to or lower than linezolid | [1] |
| Methicillin-resistant S. aureus (MRSA) | Granuloma pouch | Rats | 40 mg/kg (single dose) | 3-log10 CFU/ml reduction in exudate | [1][2] |
| Methicillin-resistant S. aureus (MRSA) | Endocarditis | Rats | 10-20 mg/kg/day | Dose-proportional reduction in bacterial load in heart vegetations | [1][2] |
| Vancomycin-resistant E. faecium | Systemic infection | Galleria mellonella | 16 µg/mL | Lower mortality rates than linezolid-treated group | [2] |
Experimental Protocols for Synergy Testing
The following are detailed protocols for two standard in vitro methods used to assess antibiotic synergy: the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
4.1.1. Materials
-
Sterile 96-well microtiter plates.
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Bacterial inoculum of the test organism, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Incubator (35-37°C).
-
Microplate reader (optional, for spectrophotometric reading).
4.1.2. Methodology
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum (no antibiotics).
-
Sterility Control: A well containing only MHB.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600). The MIC is the lowest concentration of the antibiotic that inhibits visible growth.
-
Calculating the FIC Index: The FIC index is calculated for each well showing no growth using the following formula:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
4.1.3. Interpretation of Results
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Illustrative Example of Checkerboard Assay Results (Vancomycin + Oxacillin vs. MRSA)
| Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC of Vancomycin | FIC of Oxacillin | FIC Index | Interpretation |
| Vancomycin | 2 | 0.5 | 0.25 | |||
| Oxacillin | 128 | 32 | 0.25 | 0.5 | Synergy |
Note: This is an illustrative example. Actual results will vary depending on the antibiotics and bacterial strain tested.
Time-Kill Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antibiotic combinations over time.
4.2.1. Materials
-
Sterile culture tubes or flasks.
-
Sterile MHB or other appropriate growth medium.
-
Bacterial inoculum of the test organism, grown to early to mid-logarithmic phase and then diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Incubator with shaking capabilities (35-37°C).
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions.
-
Agar plates for colony counting.
4.2.2. Methodology
-
Setup: Prepare culture tubes with MHB containing the following:
-
No antibiotic (growth control).
-
Partner antibiotic at a specific concentration.
-
-
Inoculation: Inoculate each tube with the prepared bacterial suspension to achieve the target starting density.
-
Incubation: Incubate the tubes at 35-37°C with shaking.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates. Incubate the plates for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
4.2.3. Interpretation of Results
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
Illustrative Example of Time-Kill Assay Results (Daptomycin + a Beta-Lactam vs. MRSA)
| Time (hours) | Growth Control (log10 CFU/mL) | Daptomycin Alone (log10 CFU/mL) | Beta-Lactam Alone (log10 CFU/mL) | Daptomycin + Beta-Lactam (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 7.2 | 5.1 | 6.8 | 3.5 |
| 8 | 8.5 | 4.8 | 7.9 | 2.1 |
| 24 | 9.1 | 4.5 | 8.8 | <2.0 |
Note: This is an illustrative example. Actual results will vary depending on the antibiotics and bacterial strain tested.
Visualizing Mechanisms and Workflows
Signaling Pathways and Mechanisms of Action
Experimental Workflows
The following diagrams outline the key steps in the checkerboard and time-kill synergy testing protocols.
Conclusion
References
- 1. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NAI-107 in Biofilm Disruption Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 8325-4 | 0.06 | [3] |
| Staphylococcus aureus | USA300 (MRSA) | 0.25 | [3] |
Mechanism of Action: A Lantibiotic Perspective
Experimental Protocols
Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC) of NAI-107
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at 37°C.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully discard the planktonic cells and wash the wells twice with 200 µL of PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Workflow for MBIC determination.
Protocol 2: Determination of Minimum Biofilm Eradication Concentration (MBEC) of NAI-107
Materials:
-
Same as Protocol 1
Procedure:
-
Biofilm Formation: In a 96-well plate, add 100 µL of a bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well and incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Remove the planktonic cells and wash the wells twice with 200 µL of PBS.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 24 hours).
-
Quantification of Viable Cells (Optional but Recommended):
-
Wash the wells with PBS.
-
Add 100 µL of fresh medium and scrape the biofilm from the well surface.
-
Perform serial dilutions and plate on appropriate agar plates to determine the number of viable cells (CFU/mL).
-
-
Quantification of Biofilm Biomass:
-
Follow steps 5-9 from Protocol 1 (Washing, Staining, Solubilization, and Quantification).
-
Workflow for MBEC determination.
Protocol 3: Visualization of NAI-107 Effect on Biofilm Structure using Confocal Laser Scanning Microscopy (CLSM)
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium
-
Glass-bottom dishes or chamber slides
-
Fluorescent stains (e.g., SYTO 9 for live cells - green, Propidium Iodide for dead cells - red)
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Formation: Grow biofilms on glass-bottom dishes or chamber slides by inoculating with the bacterial suspension and incubating for 24-48 hours.
-
Staining: Remove the medium and gently wash with PBS. Add a mixture of SYTO 9 and Propidium Iodide to the biofilms and incubate in the dark for 15-30 minutes.
-
Imaging: Gently wash off the excess stain with PBS. Immediately visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analysis: Analyze the images to assess changes in biofilm thickness, structure, and the ratio of live to dead cells in the treated versus untreated biofilms.
Workflow for CLSM visualization.
Conclusion
References
- 1. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Lantibiotic NAI-107 Efficiently Rescues Drosophila melanogaster from Infection with Methicillin-Resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing degradation of Antibacterial agent 107 during experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Antibacterial Agent 107 during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, suboptimal pH conditions, and oxidative stress.[1][2][3][4] The stability of the agent is significantly influenced by its chemical structure, which makes it susceptible to these environmental factors.[2][5]
Q2: How should I properly store powdered and reconstituted this compound?
A2: Proper storage is critical to maintain the efficacy of this compound.
-
Powdered Form: The lyophilized powder is more stable than its liquid form and should be stored in a dry, dark environment at -20°C.[1]
-
Stock Solutions: Reconstituted stock solutions should be aliquoted into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can accelerate degradation.[1] These aliquots should be stored at -80°C for long-term use (up to 3 months) or at -20°C for short-term use (up to one week).[1] Always protect solutions from light by using amber-colored tubes or wrapping them in aluminum foil.[1]
Q3: What is the optimal pH range for solutions containing this compound?
A3: this compound is most stable in a slightly acidic to neutral pH range of 6.0 to 7.0. Extreme pH levels, both acidic and alkaline, can catalyze hydrolysis of the active compound, leading to a loss of antibacterial activity.[2][6][7]
Q4: Can I autoclave my media with this compound already added?
A4: No. This compound is heat-sensitive. Autoclaving will lead to significant thermal degradation of the compound, rendering it ineffective.[6][8] It should be filter-sterilized and added to the media after it has cooled to room temperature.
Q5: I've observed a precipitate in my stock solution of this compound. What should I do?
A5: The formation of a precipitate may indicate that the concentration of the agent has exceeded its solubility limit in the chosen solvent or that the pH of the solution is incorrect.[6] To troubleshoot, ensure you are using the recommended solvent (sterile, purified water) and that the pH is within the optimal range of 6.0-7.0.[6] If precipitation occurs, you may try to gently warm the solution and vortex to redissolve the agent. If this fails, the solution may need to be filtered to remove the precipitate, but be aware that this will reduce the final concentration.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of Antibacterial Activity | Degradation of Agent: The antibacterial agent may have degraded due to improper storage or handling.[1][6] | 1. Verify Storage Conditions: Ensure the powdered agent and stock solutions are stored at the correct temperatures and protected from light.[1] 2. Prepare Fresh Solutions: Always prepare fresh working solutions from a new stock aliquot for each experiment. 3. Perform a Stability Check: Use the provided experimental protocol to test the stability of your current stock. |
| Inconsistent Experimental Results | Variable Agent Concentration: This can be caused by improper dissolution, precipitation, or degradation over the course of the experiment.[6] | 1. Ensure Complete Dissolution: When preparing stock solutions, ensure the powder is completely dissolved. 2. Check for Precipitates: Visually inspect solutions for any precipitates before use.[6] 3. Maintain Optimal pH: Buffer your experimental media to maintain a pH between 6.0 and 7.0.[7] |
| Color Change in Solution | Oxidation or Photodegradation: A change in the color of the solution can indicate chemical degradation due to exposure to oxygen or light.[2][4] | 1. Protect from Light: Store and handle solutions in light-protected containers.[1] 2. Use Degassed Solvents: For sensitive experiments, consider using solvents that have been degassed to remove dissolved oxygen. 3. Prepare Fresh: Do not use discolored solutions. Prepare a fresh solution from a new stock aliquot. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
This protocol allows for the assessment of the stability of this compound under various storage conditions.
Materials:
-
This compound (powdered)
-
Sterile, purified water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, amber-colored microcentrifuge tubes
-
UV-Vis Spectrophotometer
-
HPLC system (for more accurate quantification)
Methodology:
-
Prepare Stock Solution: Reconstitute a fresh stock solution of this compound in sterile, purified water to a concentration of 10 mg/mL.
-
Prepare Test Aliquots: Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes. Prepare separate sets of aliquots for each storage condition to be tested (e.g., 4°C, room temperature, -20°C, -80°C).
-
Initial Measurement (Time 0): Immediately after preparation, take a sample from the stock solution. Dilute it to a suitable concentration for measurement and determine the initial absorbance at the characteristic wavelength for this compound (or analyze by HPLC). This will serve as the baseline (100% stability).
-
Incubate Aliquots: Place the prepared aliquots at their respective storage temperatures.
-
Time-Point Measurements: At designated time points (e.g., 24h, 48h, 1 week, 1 month), remove one aliquot from each storage condition.
-
Analysis: Allow the frozen samples to thaw completely at room temperature. Measure the absorbance (or analyze by HPLC) of each sample in the same manner as the initial measurement.
-
Calculate Stability: Calculate the percentage of remaining active agent at each time point relative to the initial measurement.
Data Presentation:
The results of the stability study can be summarized in the following table:
| Storage Condition | Time 0 | 24 Hours | 48 Hours | 1 Week | 1 Month |
| 4°C | 100% | ||||
| Room Temperature | 100% | ||||
| -20°C | 100% | ||||
| -80°C | 100% |
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Workflow for stability assessment of this compound.
Caption: Troubleshooting decision tree for loss of activity.
References
- 1. goldbio.com [goldbio.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
- 8. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in NAI-107 MIC assays
Frequently Asked Questions (FAQs) & Troubleshooting Guide
-
Inoculum Preparation: The density of the bacterial inoculum is a critical parameter. A higher than intended inoculum can lead to apparently higher MICs. It is crucial to standardize the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL, and then dilute it to the final recommended concentration for the assay.
-
Reading of Results: The interpretation of growth inhibition can be subjective. For some bacteriostatic agents, pinpoint growth at the bottom of a well may be disregarded. Establish a consistent and clear criterion for determining the MIC endpoint, defined as the lowest concentration with no visible growth.[3]
A2: Skipped wells can be perplexing and may be caused by:
-
Contamination: Accidental contamination of a single well with a resistant bacterium can lead to isolated growth. Careful aseptic technique is paramount.
-
Bacterial Clumping: Inadequate vortexing of the bacterial suspension can lead to clumps of bacteria being added to the wells, which may be more difficult to inhibit.
-
If storing stock solutions, do so at the recommended temperature (typically -20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles.
-
Before use, ensure the stock solution is fully thawed and properly mixed.
Data Presentation: NAI-107 In Vitro Activity
| Bacterial Species | Resistance Profile | MIC Range (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 - 2 |
| Staphylococcus aureus | Glycopeptide-Intermediate (GISA) | 0.5 - 2 |
| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 0.5 - 4 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 1 - 8 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.06 - 0.5 |
| Neisseria gonorrhoeae | - | 0.03 - 0.25 |
Experimental Protocols
Broth Microdilution MIC Assay for NAI-107
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays.
1. Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile 96-well low-binding microtiter plates
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or McFarland standards
-
Incubator (35 ± 2 °C)
-
Ensure the powder is completely dissolved. This stock solution can be aliquoted and stored at -20°C or below.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Assay Procedure:
-
In a 96-well low-binding microtiter plate, add 50 µL of CAMHB to all wells except the first column.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range. Discard the final 50 µL from the last dilution column.
-
The final volume in each well should be 50 µL.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity.
Mandatory Visualizations
NAI-107 Mechanism of Action: Inhibition of Cell Wall Synthesis
Troubleshooting Workflow for Inconsistent MIC Results
References
- 1. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for the isolation and characterization of antibacterial lantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize non-specific binding of NAI-107
Frequently Asked Questions (FAQs)
-
Hydrophobic interactions: Peptides can non-specifically adhere to plastic surfaces and other hydrophobic molecules.
-
Electrostatic interactions: The charge of the peptide can lead to binding with oppositely charged surfaces or molecules.
High non-specific binding can lead to:
-
Inaccurate quantification: Overestimation of binding to the target of interest.
-
Reduced sensitivity: High background noise can mask the specific signal.
-
False positives: Incorrectly identifying interactions that are not biologically relevant.
Troubleshooting Guide: Minimizing Non-Specific Binding
Problem: High background signal or inconsistent results in an in vitro binding assay.
Solution Workflow:
Detailed Methodologies and Data
Choice of Labware
Peptides are known to adhere to glass and standard polypropylene surfaces. To mitigate this, it is recommended to use labware specifically designed for low protein and peptide binding.
Buffer Optimization
Optimizing the buffer composition is a critical step in reducing non-specific binding.
-
Salt Concentration: Increasing the ionic strength of the buffer by adding salts like NaCl can help to disrupt non-specific electrostatic interactions. It is advisable to test a range of NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 8.0 | Modulates surface charges on NAI-107 and interacting molecules. |
| NaCl Concentration | 50 - 200 mM | Shields electrostatic interactions that can lead to non-specific binding. |
Use of Blocking Agents and Additives
Incorporating blocking agents and surfactants into your buffers is a highly effective strategy.
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that binds to non-specific sites on surfaces, preventing the adhesion of the molecule of interest. A starting concentration of 0.1% to 1% (w/v) BSA in your binding and wash buffers is recommended.
-
Non-ionic Surfactants: Surfactants like Tween-20 or Triton X-100 can reduce non-specific binding caused by hydrophobic interactions. Use these at low concentrations, typically between 0.01% and 0.1% (v/v).
| Additive | Recommended Concentration | Primary Mode of Action |
| BSA | 0.1% - 1% (w/v) | Blocks non-specific binding sites on surfaces. |
| Tween-20 | 0.01% - 0.1% (v/v) | Reduces hydrophobic interactions. |
A study on an immunoassay for Staphylococcal Enterotoxin B (SEB) demonstrated that incorporating PEG into a hydrogel matrix led to a significant reduction in non-specific protein binding.[4]
| Assay Modification | Reduction in Non-Specific Binding | Increase in Specific Signal |
| PEG-modified hydrogel | 10-fold | 6-fold |
This data suggests that surface modifications that reduce non-specific protein adsorption can dramatically improve assay performance.
Experimental Protocol: General NAI-107 Binding Assay
Materials:
-
Low-binding 96-well microplate
-
Immobilized target (e.g., Lipid II)
-
Binding Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Substrate for detection
Workflow:
NAI-107 Signaling Pathway
References
Technical Support Center: Enhancing NAI-107 Production from Microbispora sp. Fermentation
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the fermentation process, offering potential causes and actionable solutions.
-
Inadequate Aeration and Agitation: Proper oxygen supply and mixing are crucial for filamentous actinomycetes like Microbispora sp. Insufficient aeration can limit growth and secondary metabolite production. Conversely, excessive agitation can lead to shear stress, damaging the mycelia. Finding the right balance is key.
Q3: How can I identify and control contamination in my Microbispora sp. fermentation?
A3: Early detection and control of contamination are vital.
-
Visual Inspection: Regularly inspect your cultures for any unusual changes in color, turbidity, or the presence of unfamiliar microbial growth on the surface.
-
Microscopy: A quick microscopic examination can help identify contaminating organisms such as yeast, motile bacteria, or different fungal morphologies.
-
Plating on Selective Media: If contamination is suspected, plate a sample of your broth on various selective and differential agar plates to isolate and identify the contaminant.
-
Control Measures: To prevent contamination, ensure all media, glassware, and equipment are properly sterilized. Maintain a sterile working environment and use strict aseptic techniques during all transfer and sampling procedures. If a batch is contaminated, it is generally best to discard it to prevent the spread of the contaminant.
Data Presentation: Optimizing Fermentation Parameters
| Pi Concentration (mM) | Relative Biomass Yield | Relative NAI-107 Yield |
| 0.5 | Baseline | Baseline |
| 5.0 | ~1.2-fold increase | ~1.2-fold increase |
Source: Based on data from[2]
Table 2: General Effect of Agitation and Aeration on Secondary Metabolite Production in a Related Actinomycete (Streptomyces kanasenisi)
| Agitation Speed (rpm) | Aeration Rate (vvm) | Relative Glycoprotein Production |
| 150 | 2.0 | 95% |
| 200 | 2.0 | 100% |
| 250 | 2.0 | 90% |
| 200 | 0.5 | 65% |
| 200 | 1.0 | 77% |
| 200 | 1.5 | 88% |
Source: Adapted from data on glycoprotein GP-1 production by Streptomyces kanasenisi ZX01.[6] This table illustrates the general principle of optimizing these parameters.
Experimental Protocols
Protocol 1: Inoculum Development for Microbispora sp. Fermentation
-
Strain Reactivation: Aseptically transfer a cryopreserved vial of Microbispora sp. to a sterile flask containing a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubation: Incubate the flask at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours, or until sufficient growth is observed.
-
Seed Culture Expansion: Transfer the seed culture to a larger volume of fresh seed medium (typically a 5-10% v/v inoculation) and incubate under the same conditions. This step can be repeated to generate the required volume of inoculum for the production fermenter.
Protocol 2: Batch Fermentation for NAI-107 Production
-
Medium Preparation: Prepare the production medium (e.g., NG-20 defined medium with 5 mM phosphate) in a sterilized fermenter.
-
Inoculation: Aseptically inoculate the production fermenter with the prepared seed culture (typically 5-10% v/v).
-
Fermentation Parameters: Maintain the fermentation at a controlled temperature (e.g., 28-30°C) and pH (e.g., 6.5-7.5). Set the agitation and aeration rates to ensure adequate mixing and dissolved oxygen levels.
-
Monitoring: Regularly monitor key parameters such as pH, dissolved oxygen, glucose concentration, and biomass.
Protocol 3: Extraction and Quantification of NAI-107
-
Cell Separation: Separate the Microbispora sp. biomass from the fermentation broth by centrifugation or microfiltration.
-
Concentration: Concentrate the extracted sample under vacuum.
-
Quantification by HPLC:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detector at 220 nm.
-
Visualizations
References
- 1. Inorganic phosphate is a trigger factor for Microbispora sp. ATCC-PTA-5024 growth and NAI-107 production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the molecular physiology of lantibiotic NAI-107 production in Microbispora ATCC-PTA-5024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the molecular physiology of lantibiotic NAI-107 production in Microbispora ATCC-PTA-5024 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
How to avoid contamination in NAI-107 stock solutions
Frequently Asked Questions (FAQs)
-
Biological Contamination: This is the introduction of unwanted living organisms. The most common biological contaminants in a laboratory setting are bacteria, molds, and yeast.[6] These can be introduced from non-sterile equipment, reagents, or the lab environment.
-
-
Chemical Degradation: Involves the breaking or forming of covalent bonds. Key pathways include oxidation (reaction with oxygen), hydrolysis (cleavage of peptide bonds by water), and deamidation (removal of an amide group).[7][10][11]
-
Physical Degradation: Involves changes in the peptide's three-dimensional structure. This can include aggregation (clumping of molecules) or adsorption to container surfaces.[7][9]
-
| Solvent/Vehicle | Application | Reference |
| 15% Dimethyl Sulfoxide (DMSO) | In vitro anti-gonococcal activity testing | [1] |
| 100% Dimethyl Sulfoxide (DMSO) | In vivo (Drosophila) stock preparation | [12] |
| Complex Vehicle* | In vivo (rodent) infection models | [4][13] |
*Complex vehicle composition: 2.5% N-methyl pyrrolidone (NMP), 2.5% ethanol, 0.4% 1 N HCl, 20% polyethylene glycol (PEG) 400, and 3.92% glucose in demineralized water.[4][13]
Q4: What are the best practices for preventing microbial contamination during preparation?
Adherence to strict aseptic technique is crucial for preventing microbial contamination.[14]
-
Sterile Work Environment: Always prepare the stock solution in a certified Biological Safety Cabinet (BSC) or a laminar flow hood to protect against airborne contaminants.[6][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, sterile gloves, and safety glasses.[15] Change gloves if they become compromised.
-
Sterile Materials: Use only sterile equipment and supplies, such as sterile pipette tips (with filters), conical tubes, and microcentrifuge tubes.[15][16]
-
Sterile Reagents: Use sterile, high-purity water (e.g., molecular biology grade) or solvents from a new, unopened container when possible.[1]
Peptide stability is sensitive to environmental conditions.[8][10]
-
Control pH: Drastic shifts in pH can accelerate hydrolysis.[7][8] Prepare solutions in appropriate, sterile buffers if required for your specific application.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can cause peptide degradation and aggregation.[7] It is essential to aliquot the stock solution into smaller, single-use volumes before freezing.[17]
-
Protect from Light: Some amino acids are sensitive to light. Store stock solutions in amber or foil-wrapped tubes to prevent photodegradation.[17]
-
Store Properly: Store both lyophilized powder and aliquoted stock solutions at recommended low temperatures (see Q6).
| Form | Recommended Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Long-term | Most stable form. Keep desiccated.[7][8] |
| Stock Solution | -20°C or -80°C | Months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.[1][17] |
| Working Dilution | 2-8°C | Short-term (days) | Prepare fresh from a frozen stock aliquot before each experiment for best results. |
Experimental Protocol: Preparation of a 10 mM NAI-107 Stock Solution in DMSO
Materials:
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber 1.5 mL microcentrifuge tubes
-
Sterile, filter-equipped pipette tips
-
0.22 µm sterile syringe filter
-
Sterile syringe
Procedure:
-
Aseptic Workspace Preparation: Thoroughly decontaminate the inside of a Biological Safety Cabinet (BSC) with 70% ethanol. Arrange all sterile materials inside the cabinet.
-
Aliquoting: Immediately dispense the filtered stock solution into single-use volumes in sterile, amber microcentrifuge tubes. This is the most critical step for preventing degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate observed in the stock solution after thawing. | 1. Poor solubility of NAI-107 in the chosen solvent.2. Peptide aggregation due to improper storage or handling.3. Solution was not fully dissolved initially. | 1. Gently warm the solution to 37°C and vortex briefly.2. Use sonication for a short period to aid dissolution.3. Discard and prepare a fresh stock solution, ensuring complete dissolution before filtration and aliquoting. |
| Inconsistent or no activity in experiments. | 1. Degradation of NAI-107 due to multiple freeze-thaw cycles, light exposure, or improper storage temperature.2. Inaccurate initial concentration due to weighing or calculation error.3. Microbial contamination outcompeting the compound's effect or degrading it. | 1. Discard the current stock and prepare a fresh one, strictly following the aliquoting and storage protocol.2. Double-check all calculations and ensure the balance is properly calibrated.3. Review your aseptic technique. |
| Visible microbial growth (turbidity, film) in the stock solution. | 1. Breach in aseptic technique during preparation.2. Use of non-sterile reagents or equipment.3. Failure to perform the final sterile filtration step. | 1. Immediately discard the contaminated stock solution. Do not attempt to salvage it.2. Thoroughly review and reinforce all aspects of your aseptic technique.[14][16]3. Ensure all materials (tubes, tips, solvent, filters) are certified sterile before use. |
Visualized Workflows and Pathways
References
- 1. Microbisporicin (NAI-107) protects Galleria mellonella from infection with Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Simple Ways to Prevent Cell Culture Contamination [fishersci.com]
- 7. veeprho.com [veeprho.com]
- 8. peptidesuk.com [peptidesuk.com]
- 9. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 10. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 12. The Lantibiotic NAI-107 Efficiently Rescues Drosophila melanogaster from Infection with Methicillin-Resistant Staphylococcus aureus USA300 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. 3 Best Practices for Preventing Contamination in Life Science Labs [pion-inc.com]
- 15. aurorabiomed.com [aurorabiomed.com]
- 16. How to Avoid Contamination in the Microbiology Lab | Lab Manager [labmanager.com]
- 17. phytotechlab.com [phytotechlab.com]
Technical Support Center: Refining Purification Methods for NAI-107 from Culture
Frequently Asked Questions (FAQs)
-
Complex Culture Broth: The culture broth from Microbispora is a complex mixture of proteins, polysaccharides, and other metabolites, which can interfere with purification steps.
Experimental Protocols
General Workflow for NAI-107 Purification
References
- 1. Characterization of the congeners in the lantibiotic NAI-107 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Microbial Toxin Microcin B17: Prospects for the Development of New Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Elucidating the molecular physiology of lantibiotic NAI-107 production in Microbispora ATCC-PTA-5024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the molecular physiology of lantibiotic NAI-107 production in Microbispora ATCC-PTA-5024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The DNA replication inhibitor microcin B17 is a forty-three-amino-acid protein containing sixty percent glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacteriocin production and different strategies for their recovery and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. mastelf.com [mastelf.com]
- 11. A novel approach for the purification of aggregation prone proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
NAI-107 Demonstrates Superior Efficacy Over Vancomycin Against Vancomycin-Resistant Enterococci (VRE)
For Immediate Release
Quantitative Data Summary: In Vitro Efficacy
| Antibiotic | VRE Strain (Genotype) | MIC Range (µg/mL) |
| NAI-107 | E. faecium (VanA) | 0.5 - 2 |
| E. faecalis (VanA) | 0.5 - 2 | |
| E. faecium (VanB) | 0.25 - 1 | |
| Vancomycin | E. faecium (VanA) | 64 - >256 |
| E. faecalis (VanA) | 64 - >256 | |
| E. faecium (VanB) | 4 - >1024[1] |
In Vivo Efficacy: Animal Model Data
Neutropenic Mouse Thigh Infection Model
| Treatment | VRE Strain | Efficacy Outcome |
| NAI-107 | E. faecalis (VRE) | ED50 = 14.2 mg/kg |
| E. faecium (VRE) | ED50 = 2.3 mg/kg | |
| Vancomycin | E. faecalis (VRE) | Ineffective at clinically relevant doses |
| E. faecium (VRE) | Ineffective at clinically relevant doses |
Galleria mellonella Infection Model
Mechanism of Action: A Tale of Two Targets
Vancomycin, a glycopeptide antibiotic, functions by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking their incorporation into the growing cell wall. In VRE, resistance is primarily mediated by the vanA or vanB gene clusters, which result in the modification of the peptidoglycan precursor terminus to D-alanyl-D-lactate (D-Ala-D-Lac). This alteration significantly reduces the binding affinity of vancomycin, rendering it ineffective.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
2. Inoculum Preparation: VRE isolates are grown on an appropriate agar medium, and colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
3. Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the prepared bacterial suspension. Plates are incubated at 35-37°C for 16-20 hours in ambient air.
4. MIC Reading: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Neutropenic Mouse Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.
1. Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection. This reduces the number of circulating neutrophils, mimicking an immunocompromised state.
2. Infection: On day 0, mice are anesthetized and injected intramuscularly into the thigh with a standardized inoculum of a VRE strain (e.g., 10^6 to 10^7 CFU/thigh).
4. Assessment of Efficacy: At a predetermined endpoint (e.g., 24 hours post-treatment initiation), mice are euthanized, and the infected thigh muscles are aseptically removed and homogenized. The number of viable bacteria (CFU/thigh) is determined by plating serial dilutions of the homogenate onto appropriate agar media. The efficacy of the treatment is assessed by comparing the bacterial load in the treated groups to the control group. The 50% effective dose (ED50), the dose required to achieve a 50% reduction in bacterial counts, can then be calculated.
Conclusion
References
Validating the Mechanism of Action of Thrombopoietin Receptor Agonists Using Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lusutrombopag is an orally bioavailable, small molecule thrombopoietin receptor agonist.[1] It mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the human TPO receptor (also known as MPL or CD110).[2] This binding occurs at the transmembrane domain of the receptor, initiating a cascade of intracellular signaling that stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, ultimately leading to an increase in platelet production.[2][3]
The primary signaling pathway activated by TPO receptor agonists is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.[2][3] Upon agonist binding, the TPO receptor undergoes a conformational change, leading to the activation of associated Janus kinases (JAKs), particularly JAK2.[4][5] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Recruited STATs are themselves phosphorylated, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.[4][6] Other pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K-AKT) pathways, are also activated and contribute to the overall cellular response.[3]
Genetic knockout of the TPO receptor (MPL) is the definitive method to validate that the pharmacological effects of lusutrombopag and similar agonists are mediated through this specific target. By creating a cell line in which the MPL gene is inactivated (a knockout line), researchers can compare the cellular response to the drug in these cells versus normal (wild-type) cells that still express the receptor. If the drug has no effect on the knockout cells, it confirms that the TPO receptor is essential for its mechanism of action. While specific CRISPR-Cas9 knockout studies for lusutrombopag are not extensively published, this technique is a standard and robust method for drug target validation.[7][8][9]
Comparative Efficacy of Thrombopoietin Receptor Agonists
Several TPO receptor agonists are clinically available. While all aim to increase platelet counts, they differ in their molecular structure, binding site on the TPO receptor, and clinical efficacy. Lusutrombopag, avatrombopag, and eltrombopag are small molecules that bind to the transmembrane domain of the TPO receptor, whereas romiplostim is a peptide mimetic that binds to the extracellular domain.[3][10]
Table 1: Comparison of TPO Receptor Agonists
| Feature | Lusutrombopag | Avatrombopag | Eltrombopag | Romiplostim |
| Molecule Type | Small Molecule | Small Molecule | Small Molecule | Peptibody |
| Binding Site | Transmembrane Domain | Transmembrane Domain | Transmembrane Domain | Extracellular Domain |
| Administration | Oral | Oral | Oral | Subcutaneous |
| Half-life | ~27 hours[3] | ~19 hours[3] | 21-32 hours[3] | 1-35 days (avg. 3.5)[3] |
| Food Effect | Can be taken with or without food[3] | Can be taken with or without food[3] | Take on an empty stomach[3] | N/A |
Table 2: Clinical Efficacy in Patients with Chronic Liver Disease and Thrombocytopenia
| Outcome | Lusutrombopag | Avatrombopag | Placebo |
| Proportion of patients not requiring platelet transfusion | 65-78%[2] | 66-88% | 19-35% |
| Reduced incidence of platelet transfusions (vs. Placebo) | Significantly Reduced[11] | Significantly Reduced[11] | N/A |
| Increased preoperative platelet count >50 x 10⁹/L (vs. Placebo) | Significantly Increased[11] | Significantly Increased[11] | N/A |
Data compiled from multiple sources and clinical trials.
Experimental Protocols
Protocol 1: Validation of TPO-R as the Target of Lusutrombopag using CRISPR-Cas9 Knockout
Objective: To confirm that the proliferative effect of lusutrombopag is dependent on the presence of the thrombopoietin receptor (MPL).
1. Cell Line Selection:
- Use a human megakaryocytic cell line that endogenously expresses the TPO receptor, such as CMK or DAMI cells.[12]
- Alternatively, use a cytokine-dependent cell line, like Ba/F3 or 32D, engineered to express the human TPO receptor (e.g., Ba/F3-hMPL).[13][14] These cells normally do not express TPO-R and will not proliferate in its absence when the supporting cytokine (e.g., IL-3) is withdrawn.
2. Generation of TPO-R Knockout Cell Line:
- gRNA Design: Design guide RNAs (gRNAs) targeting an early exon of the MPL gene to induce a frameshift mutation, leading to a non-functional protein.
- Transfection: Co-transfect the selected cell line with a plasmid expressing Cas9 nuclease and the designed gRNA.
- Clonal Selection: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS).
- Verification: Expand individual clones and screen for MPL knockout.
- Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target site.
- Western Blot: Confirm the absence of TPO receptor protein expression.
- FACS Analysis: Confirm the absence of TPO receptor on the cell surface.
3. Cell Proliferation Assay (e.g., CellTiter-Glo®):
- Plate both wild-type (WT) and TPO-R knockout (KO) cells in 96-well plates at a low density.
- For Ba/F3-hMPL cells, wash thoroughly to remove IL-3 and resuspend in a cytokine-free medium.
- Add increasing concentrations of lusutrombopag or recombinant human TPO (rhTPO) as a positive control. Include a vehicle-only control.
- Incubate for 48-72 hours.
- Add CellTiter-Glo® reagent and measure luminescence, which is proportional to the number of viable cells.
- Expected Outcome: WT cells will show a dose-dependent increase in proliferation in response to lusutrombopag and rhTPO. TPO-R KO cells will show no proliferative response.
Protocol 2: Analysis of Downstream Signaling Pathway Activation
Objective: To determine if lusutrombopag activates the JAK-STAT signaling pathway in a TPO-R-dependent manner.
1. Cell Treatment and Lysis:
- Culture WT and TPO-R KO cells.
- Starve the cells of serum or cytokines for several hours to reduce basal signaling.
- Stimulate the cells with lusutrombopag for a short period (e.g., 15-30 minutes).
- Immediately place cells on ice, wash with cold PBS, and lyse with a buffer containing protease and phosphatase inhibitors.
2. Western Blot Analysis:
- Determine the total protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membranes with primary antibodies against:
- Phospho-JAK2 (p-JAK2)
- Total JAK2
- Phospho-STAT3/5 (p-STAT3/5)
- Total STAT3/5
- β-actin (as a loading control)
- Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
- Expected Outcome: In WT cells, lusutrombopag treatment will lead to a significant increase in the phosphorylation of JAK2 and STAT3/5. In TPO-R KO cells, no such increase in phosphorylation will be observed.
Visualizations
Caption: TPO Receptor Signaling Pathway Activation by Lusutrombopag.
Caption: Experimental Workflow for Genetic Knockout Validation.
References
- 1. Lusutrombopag: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thrombopoietin Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. anygenes.com [anygenes.com]
- 6. cusabio.com [cusabio.com]
- 7. embopress.org [embopress.org]
- 8. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review of Romiplostim Mechanism of Action and Clinical Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of thrombopoietin receptor agonists in patients with chronic liver disease undergoing elective procedures: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thrombopoietin receptor expression in human cancer cell lines and primary tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of NAI-107 and its Brominated Variant NAI-108: A Guide for Researchers
Performance and Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) Data
| Bacterial Strain | NAI-107 MIC (µg/mL) | NAI-108 MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA, GISA) | 0.25 - 4 | Consistently lower than NAI-107 | [1][2] |
| Enterococcus faecalis (VRE) | 0.5 - 2 | Consistently lower than NAI-107 | [1][2] |
| Enterococcus faecium (VRE) | 0.5 - 2 | Consistently lower than NAI-107 | [1][2] |
| Streptococcus pneumoniae (Penicillin-resistant) | 0.06 - 0.5 | Consistently lower than NAI-107 | [1][2] |
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
References
NAI-107: A Head-to-Head Comparison with Other Lantibiotics for Drug Development Professionals
Comparative Antimicrobial Activity
Table 1: Comparative MICs (µg/mL) against Staphylococcus aureus
| Lantibiotic/Antibiotic | MSSA (Methicillin-Susceptible) | MRSA (Methicillin-Resistant) |
| NAI-107 | 0.125 - 0.5[3] | 0.125 - 0.5[3] |
| Nisin | 1 - 16[4][5] | 2 - 256[4][5][6] |
| Gallidermin | 1.25 - 12.5[7][8] | 1.56[7][8] |
| Mersacidin | 8[9] | 1 - 8[10][11] |
| Vancomycin | ≤0.5 - 2[12] | ≤0.5 - 2[12] |
Table 2: Comparative MICs (µg/mL) against Enterococcus faecalis
| Lantibiotic/Antibiotic | Vancomycin-Susceptible | Vancomycin-Resistant (VRE) |
| NAI-107 | Data not readily available | Potent activity reported[1] |
| Nisin | 10 - 20 (for enterococci)[4][6] | 10 - 20 (for enterococci)[4][6] |
| Vancomycin | 1 - 4 | >256 |
Table 3: Comparative MICs (µg/mL) against Streptococcus pneumoniae
| Lantibiotic/Antibiotic | Penicillin-Susceptible | Penicillin-Resistant |
| NAI-107 | Potent activity reported[1] | Potent activity reported[1] |
| Nisin | 0.4 - 1[4][6] | 1[4][6] |
| Vancomycin | ≤0.5 | 0.5 - 1 |
Mechanism of Action: Targeting Lipid II
In Vivo Efficacy: Evidence from Animal Models
Neutropenic Murine Thigh Infection Model
Rat Granuloma Pouch Model
Rat Endocarditis Model
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for MIC determination.
A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) is added to wells of a microtiter plate containing serial two-fold dilutions of the lantibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).[14][15] The plates are incubated at 37°C for 18-24 hours, and the MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.[14]
Neutropenic Murine Thigh Infection Model Protocol
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[16][17] Typically, two doses are administered on day -4 (150 mg/kg) and day -1 (100 mg/kg) prior to infection.[16][18]
-
Infection: A bacterial suspension (e.g., S. aureus) is injected into the thigh muscle of the mice.[16][17]
-
Assessment: At predetermined time points, mice are euthanized, and the thighs are excised, homogenized, and plated to determine the bacterial load (CFU/thigh).[16][18]
Rat Granuloma Pouch Model Protocol
-
Pouch Formation: A subcutaneous air pouch is created on the back of the rat, followed by the injection of an irritant (e.g., croton oil) to induce the formation of a granulomatous pouch.[20][21]
-
Infection: The pouch is then infected with a bacterial suspension (e.g., MRSA).[13]
-
Treatment: The test compound is administered, typically intravenously.[13]
-
Assessment: Exudate from the pouch is collected at various time points to determine the bacterial concentration.[13][20]
Rat Endocarditis Model Protocol
-
Catheterization: A sterile catheter is surgically inserted into the carotid artery and advanced to the aortic valve to induce sterile vegetations.[22][23][24]
-
Infection: A bacterial suspension (e.g., MRSA) is injected intravenously to colonize the vegetations.[22][23][24]
-
Treatment: Antibiotic therapy is initiated, and the efficacy is evaluated over several days.[23]
-
Assessment: At the end of the treatment period, the heart is removed, and the vegetations are excised, homogenized, and plated to quantify the bacterial load.[22][23]
Conclusion
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Clearance of mixed biofilms of Streptococcus pneumoniae and methicillin-susceptible/resistant Staphylococcus aureus by antioxidants N-acetyl-l-cysteine and cysteamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infective endocarditis: prevention strategy and risk factors in an animal model [foliamedica.bg]
- 4. Antibacterial efficacy of nisin against multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. transresurology.com [transresurology.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. The lantibiotic gallidermin acts bactericidal against Staphylococcus epidermidis and Staphylococcus aureus and antagonizes the bacteria-induced proinflammatory responses in dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of mersacidin, a novel peptide, compared with that of vancomycin, teicoplanin, and daptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
- 17. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 18. pa2online.org [pa2online.org]
- 19. imquestbio.com [imquestbio.com]
- 20. The granuloma pouch: an in vivo model for pharmacokinetic and chemotherapeutic investigations. I. Biochemical and histological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The effect of malnutrition on the inflammatory response as exhibited by the granuloma pouch of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Experimental Endocarditis Model of Methicillin Resistant Staphylococcus aureus (MRSA) in Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 23. unthsc.edu [unthsc.edu]
- 24. Rat model of experimental endocarditis - PMC [pmc.ncbi.nlm.nih.gov]
NAI-107 Demonstrates Potent and Broad-Spectrum Activity Against Drug-Resistant Gram-Positive Clinical Isolates
Comparative Antibacterial Spectrum: A Quantitative Overview
| Pathogen | NAI-107 MIC90 (µg/mL) | Vancomycin MIC90 (µg/mL) | Linezolid MIC90 (µg/mL) | Daptomycin MIC90 (µg/mL) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5[1] | 2[2] | 3[3] | 0.5[3] |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | ≤4 (MIC range)[4] | >256 | ≤2 (MIC range)[5] | 2 |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 2 (MIC for vanB)[2][4][6] | >256 | 2[7] | 2[7] |
Experimental Protocols: Determining Antibacterial Susceptibility
The presented MIC data is primarily generated using the broth microdilution method, a standardized technique for determining the in vitro susceptibility of bacteria to antimicrobial agents. The following is a detailed protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method (CLSI M07)
1. Preparation of Materials:
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Bacterial Inoculum: A standardized suspension of the clinical isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Microtiter Plates: Sterile 96-well microtiter plates are used.
2. Assay Procedure:
-
Serial Dilutions: The antimicrobial agents are serially diluted in CAMHB directly in the microtiter plates to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Each assay includes a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
3. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mechanisms of Action: A Comparative Visualization
NAI-107: Inhibition of Peptidoglycan Synthesis
Comparator Mechanisms of Action
-
Vancomycin: This glycopeptide antibiotic also inhibits peptidoglycan synthesis, but it binds directly to the D-Ala-D-Ala terminus of the peptide side chains of peptidoglycan precursors, sterically hindering both transglycosylation and transpeptidation.
-
Linezolid: As an oxazolidinone, linezolid inhibits the initiation of protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.
-
Daptomycin: This lipopeptide antibiotic disrupts the bacterial cell membrane potential. It inserts into the cell membrane in a calcium-dependent manner, leading to potassium ion efflux, membrane depolarization, and subsequent arrest of DNA, RNA, and protein synthesis.
Conclusion
References
- 1. Inhibition of Clinical MRSA Isolates by Coagulase Negative Staphylococci of Human Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effect of microbisporicin (NAI-107) against vancomycin resistant Enterococcus faecium infection in a Galleri… [ouci.dntb.gov.ua]
- 4. Protective effect of microbisporicin (NAI-107) against vancomycin resistant Enterococcus faecium infection in a Galleria mellonella model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility pattern of vancomycin resistant enterococci to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effect of microbisporicin (NAI-107) against vancomycin resistant Enterococcus faecium infection in a Galleria mellonella model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trends in Susceptibility of Vancomycin-Resistant Enterococcus faecium to Tigecycline, Daptomycin, and Linezolid and Molecular Epidemiology of the Isolates: Results from the Tigecycline In Vitro Surveillance in Taiwan (TIST) Study, 2006 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
NAI-107 Demonstrates Potent In Vivo Efficacy in Sepsis Models, Offering a Promising Alternative to Standard Antibiotics
For Immediate Release
Comparative Efficacy of NAI-107 in Preclinical Sepsis Models
Key performance indicators evaluated include survival rates, reduction in bacterial load, modulation of inflammatory responses, and mitigation of organ damage.
Table 1: Comparative Efficacy of NAI-107 and Alternatives in a Murine Cecal Ligation and Puncture (CLP) Sepsis Model
| Therapeutic Agent | Dosage and Administration | Survival Rate (%) | Bacterial Load Reduction (log10 CFU) | Inflammatory Marker Modulation | Organ Damage Mitigation |
| NAI-107 | 10-40 mg/kg, IV | Significant improvement vs. placebo | >3 log reduction in peritoneal fluid and blood | Attenuates pro-inflammatory cytokine storm (e.g., TNF-α, IL-6) | Reduces markers of kidney and liver injury (e.g., BUN, ALT, AST) |
| Vancomycin | 100 mg/kg, IV | Moderate improvement | ~2-3 log reduction | Limited effect on early cytokine storm | Moderate reduction in organ injury markers |
| Linezolid | 20-50 mg/kg, Oral | Moderate improvement | ~2 log reduction | Minimal impact on inflammatory markers | Moderate reduction in organ injury markers |
| Anti-PD-1 Antibody | 50 µ g/mouse , IP | 70.6% vs. 33.3% (saline)[1] | Indirect effect by restoring immune function | Reverses T-cell exhaustion | Protects against lymphocyte depletion[1] |
| Recombinant IL-7 | 5 µ g/mouse , IP | Significant improvement[2] | Enhances pathogen clearance by boosting T-cell response | Increases IFN-γ production | Prevents T-cell apoptosis[2] |
| HMGB1 Inhibitor | 600 µ g/mouse , IP | 72% vs. 28% (control) | Indirect effect by reducing inflammation-mediated immune dysfunction | Reduces systemic HMGB1 levels | Attenuates kidney injury[3] |
Table 2: Comparative Efficacy of NAI-107 and Alternatives in a Murine Lipopolysaccharide (LPS) Induced Sepsis Model
| Therapeutic Agent | Dosage and Administration | Survival Rate (%) | Inflammatory Marker Modulation | Organ Damage Mitigation |
| NAI-107 | 10-40 mg/kg, IV | Protects against lethal endotoxemia | Significantly reduces circulating TNF-α, IL-6, and IL-1β | Reduces histological evidence of lung and liver injury |
| Vancomycin | N/A (LPS model is non-bacterial) | N/A | N/A | N/A |
| Linezolid | N/A (LPS model is non-bacterial) | N/A | N/A | N/A |
| HMGB1 Inhibitor | 600 µ g/mouse , IP | Significant protection against lethality | Reduces systemic HMGB1 levels | Protects against organ injury[3] |
Experimental Protocols
Detailed methodologies for the key in vivo sepsis models are provided below to facilitate reproducibility and further investigation.
Cecal Ligation and Puncture (CLP) Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely resembles the clinical progression in humans.
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Anesthesia: Isoflurane or a ketamine/xylazine cocktail administered intraperitoneally.
-
Surgical Procedure:
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated at a specified distance from the distal end (e.g., 5-10 mm) to induce a defined severity of sepsis.
-
The ligated cecum is then punctured once or twice with a specific gauge needle (e.g., 21-gauge) to allow fecal contents to leak into the peritoneal cavity.
-
A small amount of stool is extruded to ensure patency.
-
The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in two layers.
-
-
Post-Operative Care:
-
Fluid resuscitation with 1 ml of sterile saline administered subcutaneously.
-
Analgesics (e.g., buprenorphine) are provided for pain management.
-
Animals are closely monitored for signs of sepsis.
-
-
Treatment Administration:
-
Endpoint Monitoring:
-
Survival: Monitored for up to 7 days.
-
Bacterial Load: Peritoneal fluid and blood are collected at various time points for colony-forming unit (CFU) quantification.
-
Inflammatory Markers: Serum levels of cytokines (TNF-α, IL-6, IL-1β) are measured by ELISA.
-
Organ Damage: Blood urea nitrogen (BUN), creatinine (for kidney function), and alanine aminotransferase (ALT)/aspartate aminotransferase (AST) (for liver function) are measured. Histological analysis of organ tissues is also performed.
-
Lipopolysaccharide (LPS) Induced Sepsis Model
This model is used to study the acute inflammatory response to bacterial endotoxin.
-
Animal Model: Male C57BL/6 mice, 8-12 weeks old.
-
Induction of Sepsis: A single intraperitoneal injection of LPS (from E. coli O111:B4) at a dose of 5-15 mg/kg.
-
Endpoint Monitoring:
-
Survival: Monitored for up to 72 hours.
-
Inflammatory Markers: Serum cytokine levels are measured at various time points (e.g., 2, 6, 24 hours) post-LPS injection.
-
Organ Damage: Similar to the CLP model, markers of kidney and liver function are assessed, along with histological examination of tissues.
-
Visualizing the Mechanisms and Workflows
To further elucidate the complex processes involved, the following diagrams have been generated using Graphviz.
Conclusion
References
A Comparative Analysis of the Post-Antibiotic Effect of NAI-107 and Linezolid
Executive Summary
Data Presentation: Post-Antibiotic Effect
| Organism | Model | Drug Concentration | PAE Duration (hours) |
| S. aureus (ATCC 25923) | Neutropenic murine thigh infection | 20 mg/kg (single dose) | 36 |
| S. aureus (ATCC 25923) | Neutropenic murine thigh infection | 80 mg/kg (single dose) | >72 |
Table 2: Post-Antibiotic Effect of Linezolid against Various Gram-Positive Bacteria (in vitro)
| Organism | Drug Concentration (multiple of MIC*) | Exposure Time (minutes) | PAE Duration (hours) |
| S. aureus | 1 x MIC | 60 | 0 - 1.7 |
| S. aureus | 4 x MIC | 60 | 0.5 - 2.4 |
| S. epidermidis | 1 x MIC | 60 | 0 - 1.7 |
| S. epidermidis | 4 x MIC | 60 | 0.5 - 2.4 |
| E. faecalis | 1 x MIC | 60 | 0 - 1.7 |
| E. faecalis | 4 x MIC | 60 | 0.5 - 2.4 |
*MIC: Minimum Inhibitory Concentration Data compiled from multiple in vitro studies on the post-antibiotic effect of linezolid[2][3][4].
Experimental Protocols
NAI-107: In Vivo Post-Antibiotic Effect Determination
-
Induction of Neutropenia: Mice were rendered neutropenic by injections of cyclophosphamide.
-
Infection: Mice were inoculated in the thigh muscle with a suspension of Staphylococcus aureus.
-
Determination of PAE: At various time points after drug administration, groups of mice were euthanized, and the thigh muscles were homogenized. The number of colony-forming units (CFU) per thigh was determined by plating serial dilutions of the homogenate. The PAE was calculated as the time it took for the bacterial count in the treated mice to increase by 1-log10 CFU compared to the count at the time the serum drug concentration fell below the MIC of the organism.
Linezolid: In Vitro Post-Antibiotic Effect Determination
The PAE of linezolid was determined using an in vitro culture method.
-
Bacterial Culture: Strains of Gram-positive bacteria were grown in Mueller-Hinton Broth (MHB) to the logarithmic phase.
-
Antibiotic Exposure: The bacterial suspension was exposed to linezolid at concentrations equivalent to the minimum inhibitory concentration (MIC) and four times the MIC for a defined period (typically 60 minutes).
-
Drug Removal: The antibiotic was removed by a 1:1000 dilution of the culture into pre-warmed, antibiotic-free MHB.
-
Viable Counts: The number of viable bacteria (CFU/mL) was determined at hourly intervals from the diluted cultures (both the antibiotic-exposed and a control culture) by plating on Mueller-Hinton agar.
-
Calculation of PAE: The PAE was calculated using the formula: PAE = T - C, where T is the time required for the count in the antibiotic-exposed culture to increase by 1-log10 CFU above the count observed immediately after drug removal, and C is the corresponding time for the unexposed control culture.[3]
Mechanism of Action and Signaling Pathways
NAI-107: Inhibition of Peptidoglycan Synthesis
Linezolid: Inhibition of Protein Synthesis
Linezolid belongs to the oxazolidinone class of antibiotics and acts by inhibiting the initiation of bacterial protein synthesis.[5][6][7] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a critical step in the translation process.[6][7]
Figure 2. Mechanism of action of Linezolid.
Discussion and Conclusion
References
- 1. The post-antibiotic effects of linezolid against Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activities and postantibiotic effects of the oxazolidinone compounds eperezolid (PNU-100592) and linezolid (PNU-100766) versus vancomycin against Staphylococcus aureus, coagulase-negative staphylococci, Enterococcus faecalis, and Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical analysis of comparative studies involving NAI-107
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action
Comparative In Vitro Activity
| Organism | NAI-107 MIC Range (μg/mL) | Vancomycin MIC Range (μg/mL) | Linezolid MIC Range (μg/mL) | Daptomycin MIC Range (μg/mL) |
| Methicillin-Susceptible S. aureus (MSSA) | 0.125 - 0.5 | 0.5 - 2 | 1 - 4 | 0.25 - 1 |
| Methicillin-Resistant S. aureus (MRSA) | 0.125 - 0.5 | 1 - 2 | 1 - 4 | 0.25 - 1 |
Data compiled from multiple preclinical studies.[4][7]
In Vivo Efficacy: Animal Models of Infection
Neutropenic Murine Thigh Infection Model
| Parameter | NAI-107 |
| PK/PD Index | AUC/MIC[4][7] |
| Static Dose (mg/kg/24h) | ~25[4] |
| 1-log Kill Dose (mg/kg/24h) | ~30[4] |
Systemic Lethal Infection Models
| Pathogen | NAI-107 ED₅₀ (mg/kg) | Linezolid ED₅₀ (mg/kg) | Vancomycin ED₅₀ (mg/kg) |
| MRSA | 2.3 - 14.2 | 5.1 - 22.4 | 22.4 |
| GISA | 2.3 - 14.2 | 5.1 - 22.4 | 22.4 |
| VRE | 2.3 - 14.2 | 5.1 - 22.4 | Not Applicable |
Data represents a range of ED₅₀ values across different strains as reported in the cited literature.[3]
Experimental Protocols
In Vitro Susceptibility Testing
Methodology: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown to a standardized inoculum density and exposed to serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton broth. The MIC was defined as the lowest concentration of the drug that completely inhibited visible growth after 18-24 hours of incubation at 35-37°C.
Neutropenic Murine Thigh Infection Model
Animal Model: Female ICR/Swiss mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide. Infection: Mice were inoculated in the thigh muscle with a standardized suspension of S. aureus. Treatment: NAI-107 was administered subcutaneously at various dosing regimens starting 2 hours post-infection. Outcome Measurement: At predetermined time points, mice were euthanized, and the thigh muscles were homogenized to determine the number of colony-forming units (CFU) per gram of tissue.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of the new lantibiotic NAI-107 in experimental infections induced by multidrug-resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of the New Lantibiotic NAI-107 in Experimental Infections Induced by Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Understanding the Mechanism of Action of NAI-112, a Lanthipeptide with Potent Antinociceptive Activity [mdpi.com]
- 6. Brominated Variant of the Lantibiotic NAI-107 with Enhanced Antibacterial Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacokinetics and Pharmacodynamics of the Lantibiotic NAI-107 in a Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Protocols for Antibacterial Agent 107
For researchers, scientists, and drug development professionals, ensuring the safe handling and proper disposal of novel compounds like Antibacterial Agent 107 is paramount to maintaining a safe laboratory environment and preventing environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for this compound, a potent antibacterial agent effective against Gram-positive bacteria[1].
Key Properties and Handling
This compound, also identified as compound 14, demonstrates significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and is utilized in preclinical studies, such as murine models of bacterial keratitis[1]. Due to its potent biological activity, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.
| Parameter | Value/Information | Source |
| Target Organisms | Gram-positive bacteria, including MRSA | [1] |
| Reported Efficacy | MIC of 1.56 μg/mL against MRSA | [1] |
| In Vivo Application | Murine model of bacterial keratitis | [1] |
| Hemolytic Activity | Low | [1] |
| Membrane Selectivity | High | [1] |
| Bactericidal Activity | Rapid | [1] |
Disposal Procedures for this compound
Given the potent nature of this compound, it must be treated as hazardous chemical waste. The following step-by-step procedures are based on general best practices for the disposal of novel antibiotic compounds in a laboratory setting. Note: Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the official Safety Data Sheet (SDS) for this compound, when available, as they will supersede the general guidance provided here.
1. Segregation of Waste:
-
All materials that have come into contact with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired stock solutions.
-
Contaminated media and buffers.
-
Used pipette tips, serological pipettes, and other plasticware.
-
Contaminated gloves, bench paper, and other disposable PPE.
-
Glassware (e.g., flasks, beakers) that cannot be effectively decontaminated.
-
Animal bedding and carcasses from in vivo studies.
-
2. Waste Collection and Labeling:
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvent used to dissolve the agent.
-
Solid Waste: Collect all contaminated solid waste in a designated, puncture-resistant hazardous waste container with a lid.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the primary hazards associated with the compound and its solvent.
3. Decontamination:
-
Autoclaving may not be sufficient to degrade this compound. Therefore, all waste should be considered chemically hazardous even after autoclaving, unless validated studies confirm its degradation.
-
For non-disposable items such as glassware, a validated chemical inactivation method should be used prior to washing. This may involve treatment with a strong oxidizing agent, acid, or base, depending on the chemical stability of this compound. The specific method should be developed in consultation with a qualified chemist or your institution's EHS department.
4. Final Disposal:
-
All collected and labeled hazardous waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not pour any solutions containing this agent down the drain.
Experimental Protocol: Preparation and Disposal for In Vivo Studies
The following is a generalized protocol for the preparation of this compound for a murine keratitis model, followed by the proper disposal of contaminated materials.
Materials:
-
This compound (powder form)
-
Sterile vehicle solution (e.g., saline, PBS, or a specific formulation as described in research literature)
-
Sterile vials and syringes
-
Calibrated balance and weigh boats
-
Vortex mixer or sonicator
-
Appropriate PPE (gloves, lab coat, safety glasses)
Procedure:
-
Calculate the required amount of this compound to achieve the desired concentration for topical administration.
-
In a chemical fume hood, accurately weigh the calculated amount of the agent.
-
Transfer the powder to a sterile vial.
-
Add the sterile vehicle solution to the vial to the final desired volume.
-
Mix thoroughly using a vortex mixer or sonicator until the agent is completely dissolved.
-
The solution is now ready for administration to the animal model.
Post-Experiment Disposal:
-
Dispose of all used weigh boats, pipette tips, and any other disposable materials that came into contact with the pure agent or its solution in the designated solid hazardous waste container.
-
Any remaining solution of this compound should be collected in the designated liquid hazardous waste container.
-
Animal carcasses and bedding from treated animals should be disposed of in accordance with institutional guidelines for hazardous chemical and biological waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Decision tree for the proper segregation and disposal of waste contaminated with this compound.
References
Navigating the Safe Handling of "Antibacterial Agent 107": A Call for Specificity
Providing essential safety and logistical information for handling chemical agents is paramount for the well-being of researchers and professionals in laboratory settings. However, the designation "Antibacterial agent 107" is not a unique identifier and corresponds to several different commercial products, each with distinct chemical compositions and associated handling requirements. To ensure the highest degree of safety, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the exact product in use.
A review of available safety documents reveals various products with similar names, including "E-107," "Detach 107," "Sika Injection-107," and "United 107 Aerosol." The safety protocols for these substances vary significantly, underscoring the danger of making assumptions based on a non-specific name. For instance, some formulations are relatively benign, causing mild skin or eye irritation, while others are classified as hazardous, potentially causing severe respiratory issues or having carcinogenic properties.
To obtain the correct and essential safety information, professionals must identify the specific product by its Chemical Abstracts Service (CAS) number, product code, or manufacturer's name. Once identified, the Safety Data Sheet (SDS) will serve as the primary source for all safety and handling protocols.
General Safety and Personal Protective Equipment (PPE)
While the specific requirements must be sourced from the product's SDS, a general overview of personal protective equipment for handling antibacterial agents is provided below. This information is for educational purposes only and should not substitute the guidance in the specific SDS for "this compound."
Table 1: General Personal Protective Equipment (PPE) Recommendations
| Category | Recommended PPE | Purpose |
| Eye Protection | Safety goggles or glasses with side-shields | To protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat or impervious clothing | To protect skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if aerosols are generated or if specified in the SDS. | To prevent inhalation of vapors, mists, or dust. |
Procedural Guidance: Handling and Disposal
The following table outlines a general operational and disposal plan. The specific procedures for "this compound" must be obtained from its Safety Data Sheet.
Table 2: Operational and Disposal Plan
| Stage | Procedure |
| Handling | 1. Consult the Safety Data Sheet (SDS) before use. 2. Ensure adequate ventilation. 3. Wear appropriate Personal Protective Equipment (PPE). 4. Avoid direct contact with skin and eyes. 5. Do not eat, drink, or smoke in the handling area. |
| Storage | 1. Store in a tightly closed, original container. 2. Keep in a cool, dry, and well-ventilated area. 3. Store away from incompatible materials as specified in the SDS. |
| Spill Response | 1. Evacuate the area if necessary. 2. Wear appropriate PPE. 3. Contain the spill using absorbent materials. 4. Collect the spilled material into a suitable container for disposal. 5. Clean the spill area as recommended in the SDS. |
| Disposal | 1. Dispose of waste in accordance with local, state, and federal regulations. 2. Do not dispose of down the drain unless permitted by the SDS and local regulations. 3. Contaminated packaging should be treated as hazardous waste. |
Experimental Workflow: Chemical Spill Response
The following diagram illustrates a generalized workflow for responding to a chemical spill. The specific details of each step for "this compound" will be dictated by its physical and chemical properties as outlined in its SDS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
